2-Ethyl-3-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKZKUSQFCXEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423810 | |
| Record name | 2-ethyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56986-88-0 | |
| Record name | 2-ethyl-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 2-Ethyl-3-methylpyridine
This technical guide provides a detailed overview of the primary synthesis pathways for this compound, a substituted pyridine (B92270) derivative of interest in pharmaceutical and materials science research. The document outlines the prevalent synthetic strategies, including the Chichibabin reaction and multi-step synthetic routes, offering detailed experimental protocols and quantitative data to support laboratory-scale and industrial production considerations.
Chichibabin Pyridine Synthesis
The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, remains a cornerstone for the industrial production of pyridines and their derivatives.[1] This method involves the condensation reaction of aldehydes and ketones with ammonia (B1221849) or an ammonia source, typically at elevated temperatures and pressures, often in the presence of a catalyst.[1] For the synthesis of this compound, a combination of propanal and diethyl ketone with ammonia would be the logical starting materials.
General Reaction Pathway
The overall transformation for the synthesis of this compound via the Chichibabin reaction can be depicted as follows:
Figure 1: General Chichibabin synthesis of this compound.
Experimental Protocol (General Procedure)
While specific experimental data for the direct synthesis of this compound via the Chichibabin reaction is not extensively detailed in publicly available literature, a general protocol can be extrapolated from the synthesis of related alkylpyridines, such as 5-ethyl-2-methylpyridine (B142974).[2]
Materials:
-
Propanal
-
Diethyl ketone
-
Aqueous Ammonia (25-30%) or an ammonium (B1175870) salt (e.g., ammonium acetate)
-
Catalyst (e.g., alumina (B75360), silica-alumina)[1]
-
High-pressure autoclave reactor
Procedure:
-
The high-pressure autoclave is charged with propanal, diethyl ketone, and an aqueous ammonia solution or an ammonium salt. The molar ratio of aldehydes/ketone to ammonia is a critical parameter and typically ranges from 1:3 to 1:10.
-
A heterogeneous catalyst, such as alumina or silica-alumina, is added to the reaction mixture.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen).
-
The mixture is heated to a temperature in the range of 200-300°C and pressurized to 10-20 MPa.[3]
-
The reaction is allowed to proceed for several hours with continuous stirring.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
The reaction mixture is transferred to a separatory funnel. The organic layer containing the crude product is separated from the aqueous layer.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate) and filtered.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.
Quantitative Data
| Parameter | Value | Reference |
| Temperature | 200-300 °C | [3] |
| Pressure | 10-20 MPa | [3] |
| Catalyst | Alumina, Silica-Alumina | [1] |
| Reported Yield (for 5-ethyl-2-methylpyridine) | ~70% | [3] |
Table 1: Typical Reaction Conditions for Chichibabin Pyridine Synthesis.
Multi-step Synthesis from 3-Methylpyridine (B133936)
An alternative approach to this compound involves the functionalization of a pre-existing pyridine ring. A plausible route starts with the commercially available 3-methylpyridine. This pathway would involve the introduction of an ethyl group at the 2-position.
Proposed Synthetic Pathway
This synthetic route can be visualized as a two-step process: metalation of 3-methylpyridine followed by alkylation.
Figure 2: Proposed multi-step synthesis from 3-methylpyridine.
Experimental Protocol (Proposed)
This protocol is based on established procedures for the metalation and alkylation of pyridine derivatives.[4]
Materials:
-
3-Methylpyridine
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) in an appropriate solvent (e.g., THF, diethyl ether)
-
Ethyl iodide or ethyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
Procedure:
-
A solution of 3-methylpyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
A solution of n-BuLi or LDA is added dropwise to the cooled 3-methylpyridine solution with vigorous stirring. The reaction mixture is stirred at this temperature for a specified period to ensure complete metalation.
-
Ethyl iodide or ethyl bromide is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to stir at low temperature for several hours and then gradually warmed to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography on silica (B1680970) gel or by distillation.
Anticipated Quantitative Data
The yields for such reactions are highly dependent on the specific substrate and reaction conditions. For the metalation and alkylation of similar pyridine derivatives, yields can vary significantly.
| Parameter | Condition |
| Metalating Agent | n-Butyllithium or LDA |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | -78 °C to room temperature |
| Alkylating Agent | Ethyl iodide or Ethyl bromide |
| Anticipated Yield | Variable, optimization required |
Table 2: Proposed Conditions for Multi-step Synthesis.
Synthesis via [4+2] Cycloaddition Reactions
Modern synthetic methodologies, such as [4+2] cycloaddition (Diels-Alder) reactions of 1-azadienes, offer a powerful and regioselective route to highly substituted pyridines.[5] This approach would involve the reaction of a suitably substituted 1-azadiene with an appropriate dienophile.
General Reaction Scheme
The synthesis of this compound via a hetero-Diels-Alder reaction could be envisioned as follows:
Figure 3: [4+2] Cycloaddition pathway to this compound.
Experimental Considerations
The successful implementation of this pathway would require the synthesis of a specific 1-azadiene precursor, for example, one derived from propanal and an amine, which would then react with an alkyne or an enamine dienophile. The subsequent dihydropyridine intermediate would then need to be aromatized to yield the final product. While powerful, this method is often more suited for laboratory-scale synthesis of complex pyridine derivatives rather than large-scale industrial production due to the potential multi-step nature of preparing the starting materials. Quantitative data for this specific transformation is not available in the literature and would require experimental determination.
Conclusion
The synthesis of this compound can be approached through several strategic pathways. The Chichibabin reaction represents a classical and industrially viable method, although specific optimization for this particular isomer is required. Multi-step syntheses starting from functionalized pyridines offer an alternative route that may provide greater control over regioselectivity, but often with lower overall yields and at a higher cost. Modern cycloaddition strategies present elegant solutions for the construction of the pyridine ring with high substitution patterns, though they may be more complex to execute on a large scale. The choice of the optimal synthesis pathway will ultimately depend on the desired scale of production, purity requirements, and the availability of starting materials. Further research and development are needed to establish detailed and optimized protocols for the efficient synthesis of this compound.
References
- 1. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Formation Mechanism of 2-Ethyl-3-methylpyridine
This technical guide provides a comprehensive overview of the formation mechanism of 2-ethyl-3-methylpyridine, a substituted pyridine (B92270) derivative of interest to researchers, scientists, and professionals in drug development. The primary focus is on the Chichibabin pyridine synthesis, the most common and industrially relevant method for the formation of such heterocyclic compounds.
Core Mechanism: The Chichibabin Pyridine Synthesis
The formation of this compound is best understood through the lens of the Chichibabin pyridine synthesis, a versatile method first reported by Aleksei Chichibabin in 1924.[1][2] This reaction facilitates the synthesis of pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849).[1][2] The general mechanism involves a series of fundamental organic reactions, including imine synthesis, base-catalyzed aldol (B89426) condensations, and Michael reactions.[2]
For the specific synthesis of this compound, a plausible combination of precursors would be acetaldehyde (B116499) and propionaldehyde (B47417) in the presence of ammonia. The overall reaction stoichiometry would involve two equivalents of acetaldehyde and one equivalent of propionaldehyde reacting with one equivalent of ammonia.
Proposed Step-by-Step Reaction Pathway
The formation of this compound from acetaldehyde, propionaldehyde, and ammonia is proposed to proceed through the following key steps:
-
Imine Formation: Both acetaldehyde and propionaldehyde react with ammonia to form their respective imines: ethylideneimine and propylideneimine.
-
Aldol Condensation: Ethylideneimine can undergo a self-condensation reaction, analogous to an aldol condensation, to form an α,β-unsaturated imine.
-
Michael Addition: Propylideneimine can then act as a Michael donor and add to the α,β-unsaturated imine formed in the previous step.
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration to form a dihydropyridine (B1217469) intermediate.
-
Aromatization: The dihydropyridine intermediate is then oxidized to the aromatic this compound. The oxidizing agent in these gas-phase reactions is often considered to be one of the carbonyl compounds or imines, which is in turn reduced.
Below is a diagram illustrating the proposed reaction pathway for the formation of this compound.
Quantitative Data Summary
| Product(s) | Precursors | Catalyst | Temperature (°C) | Yield (%) | Reference |
| 2- & 4-Methylpyridine | Acetaldehyde, Ammonia | Modified Alumina (B75360) or Silica (B1680970) | 350-500 | Not specified | [2] |
| 3-Methylpyridine | Acrolein, Propionaldehyde, Ammonia | Modified Alumina or Silica | 350-500 | Not specified | [2] |
| 5-Ethyl-2-methylpyridine | Paraldehyde, Ammonia | Modified Alumina or Silica | 350-500 | Not specified | [2] |
| 2-Ethylpyridine | 2-Methylpyridine, Methanol | SiO₂ and metal oxides | 300-500 | 93 (selectivity) | [3] |
| 2-Methylpyridine | Acrylonitrile, Acetone | Not specified | Not specified | Not specified | [2] |
Table 1: Summary of reaction conditions for the synthesis of various alkylpyridines.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly provided in the search results. However, a general procedure for the gas-phase Chichibabin synthesis and a specific example for the liquid-phase synthesis of a related compound can be outlined.
General Gas-Phase Catalytic Synthesis of Alkylpyridines
This protocol is a generalized procedure based on the industrial synthesis of pyridines.[1][2]
-
Catalyst Preparation: A modified alumina (Al₂O₃) or silica (SiO₂) catalyst is prepared and packed into a fixed-bed reactor.
-
Reactant Preparation: A gaseous mixture of the desired aldehydes (e.g., acetaldehyde and propionaldehyde) and ammonia is prepared in the appropriate molar ratio.
-
Reaction: The reactant gas mixture is passed over the heated catalyst bed. The reaction temperature is typically maintained between 350-500 °C.
-
Product Collection: The product stream exiting the reactor is cooled to condense the liquid products.
-
Purification: The condensed liquid is then subjected to fractional distillation to separate the desired alkylpyridine from unreacted starting materials, byproducts, and water.
Liquid-Phase Synthesis of 5-Ethyl-2-methylpyridine
The following is a representative protocol for the synthesis of a structurally related alkylpyridine.
-
Reaction Setup: A high-pressure steel reaction vessel is charged with paraldehyde, 28% aqueous ammonium (B1175870) hydroxide, and a catalytic amount of ammonium acetate.
-
Heating: The sealed vessel is heated to approximately 230 °C with continuous agitation for a specified period (e.g., 1 hour). The pressure will typically range from 800 to 3000 psi.
-
Workup: After cooling, the reaction mixture, which consists of two layers, is separated. The aqueous layer is extracted with an organic solvent (e.g., chloroform).
-
Isolation and Purification: The organic layers are combined, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield 5-ethyl-2-methylpyridine.
Below is a diagram illustrating a general experimental workflow for the Chichibabin synthesis.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-Ethyl-3-methylpyridine. The document is structured to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of chemical behavior. All quantitative data are summarized in structured tables for ease of reference. Detailed experimental protocols for synthesis and purification are provided, alongside diagrams illustrating key reactivity pathways and experimental workflows generated using Graphviz (DOT language).
Chemical and Physical Properties
This compound is a substituted pyridine (B92270) derivative with the chemical formula C₈H₁₁N.[1][2] Its physical and chemical properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][3] |
| CAS Number | 56986-88-0 | [1][3] |
| IUPAC Name | This compound | [1] |
| SMILES | CCC1=C(C=CC=N1)C | [1] |
| InChI | InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3 | [1][2] |
| Boiling Point | 174.8 °C (at 760 mmHg, estimated) | [3] |
| Flash Point | 55.5 °C (132.0 °F, closed cup, estimated) | [3] |
| logP (Octanol/Water) | 2.148 (estimated) | [3] |
| Water Solubility | 18,030 mg/L at 25 °C (estimated) | [3] |
| Vapor Pressure | 1.586 mmHg at 25 °C (estimated) | [3] |
| Kovats Retention Index | 1033 (Semi-standard non-polar) | [1] |
| Appearance | Colorless to yellow liquid (for similar isomers) | [4] |
Chemical Reactivity
The reactivity of this compound is governed by three main features: the electron-deficient pyridine ring, the nucleophilic nitrogen atom, and the reactive C-H bonds of the alkyl substituents.
Reactivity of the Pyridine Ring: Electrophilic Aromatic Substitution
Due to the electron-withdrawing effect of the nitrogen atom, the pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[5][6] Reactions require harsh conditions, and substitution preferentially occurs at the C-3 and C-5 positions, which are the most electron-rich carbons in the ring.[6][7][8] Attack at the C-2, C-4, or C-6 positions is disfavored because it leads to an unstable intermediate with a positive charge on the electronegative nitrogen atom.[7]
-
Nitration and Sulfonation: Direct nitration and sulfonation of pyridine are sluggish and require forcing conditions.[5][6] For instance, nitration may require nitronium tetrafluoroborate (B81430) (NO₂BF₄).[5]
-
Halogenation: Bromination and chlorination can proceed, but often require high temperatures.[5]
-
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation typically fail as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring.[5][6]
Reactivity of the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base.
-
Reaction with Acids: It readily reacts with acids to form pyridinium (B92312) salts.[5]
-
Alkylation: The nitrogen can be alkylated by alkyl halides.[5]
-
Oxidation: The nitrogen can be oxidized to a pyridine N-oxide using peracids. This N-oxide can then be used to facilitate electrophilic substitution at the 2- and 4-positions, after which the oxygen can be removed.[5]
Reactivity of the Alkyl Substituents
The alkyl groups on the pyridine ring, particularly the one at the C-2 position, exhibit enhanced reactivity due to the electron-withdrawing nature of the ring. The protons on the α-carbon of the 2-ethyl group are acidic and can be removed by strong bases.[9]
-
Deprotonation and Alkylation: The α-protons of the 2-ethyl group can be abstracted by strong bases like organolithium reagents to form a carbanion. This nucleophile can then react with various electrophiles, allowing for further functionalization.[9]
-
Oxidation: The alkyl groups can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ or HNO₃).[10][11][12] The ethyl group at the 2-position is particularly susceptible to oxidative transformation.[13][14]
-
C(sp³)–H Functionalization: Recent methodologies have enabled direct functionalization of the α-C-H bonds of 2-alkylpyridines. This includes reactions like phosphorus-catalyzed amination and base-free allylation with Morita-Baylis-Hillman carbonates.[15][16][17]
The general reactivity of this compound is summarized in the diagram below.
References
- 1. This compound | C8H11N | CID 6427715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-ethyl-3-methyl pyridine, 56986-88-0 [thegoodscentscompany.com]
- 4. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 14. researchgate.net [researchgate.net]
- 15. Phosphorus catalysis enabling α-sp3-C–H amination of 2-alkylpyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Direct C(sp3)–H allylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates via a tandem nucleophilic substitution/aza-Cope rearrangement [beilstein-journals.org]
An In-depth Technical Guide on the Spectroscopic Data of 2-Ethyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Ethyl-3-methylpyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of publicly available experimental spectra for this specific molecule is not readily accessible, this document outlines the predicted spectral characteristics based on the analysis of its chemical structure and comparison with closely related compounds. Detailed experimental protocols for acquiring such data are also provided.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous pyridine (B92270) derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.2 - 8.4 | d | ~5 |
| H-4 (Pyridine) | 7.3 - 7.5 | d | ~7-8 |
| H-5 (Pyridine) | 6.9 - 7.1 | dd | ~5, ~7-8 |
| -CH₂- (Ethyl) | 2.6 - 2.8 | q | ~7.5 |
| -CH₃ (Methyl) | 2.2 - 2.4 | s | - |
| -CH₃ (Ethyl) | 1.2 - 1.4 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 158 - 162 |
| C-6 (Pyridine) | 147 - 150 |
| C-4 (Pyridine) | 135 - 138 |
| C-3 (Pyridine) | 130 - 133 |
| C-5 (Pyridine) | 121 - 124 |
| -CH₂- (Ethyl) | 23 - 27 |
| -CH₃ (Methyl) | 17 - 20 |
| -CH₃ (Ethyl) | 13 - 16 |
Table 3: Predicted Significant IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H Stretch (Aromatic) | Medium |
| 2975-2850 | C-H Stretch (Aliphatic) | Strong |
| 1600-1580 | C=C Stretch (Pyridine Ring) | Medium-Strong |
| 1500-1400 | C=C Stretch (Pyridine Ring) | Medium-Strong |
| 1465-1450 | C-H Bend (Aliphatic) | Medium |
| 850-750 | C-H Out-of-plane Bend (Aromatic) | Strong |
Table 4: Predicted Major Mass Spectrometry Fragments for this compound (Electron Ionization)
| m/z | Proposed Fragment |
| 121 | [M]⁺ (Molecular Ion) |
| 106 | [M - CH₃]⁺ |
| 93 | [M - C₂H₄]⁺ |
| 78 | [Pyridine]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is used.
-
¹H NMR Acquisition:
-
Experiment: A standard 1D proton experiment is performed.
-
Temperature: The sample is maintained at a constant temperature, typically 25 °C.
-
Number of Scans: 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
-
¹³C NMR Acquisition:
-
Experiment: A proton-decoupled 1D carbon experiment (e.g., DEPTQ) is performed.
-
Temperature: The sample is maintained at a constant temperature, typically 25 °C.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used, often coupled with a Gas Chromatograph (GC) for sample introduction and separation.
-
Sample Introduction (GC-MS):
-
A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5).
-
-
Ionization (EI):
-
The separated compound enters the ion source where it is bombarded with a beam of electrons, typically at an energy of 70 eV.
-
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.
An In-depth Technical Guide to 2-Ethyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-3-methylpyridine, detailing its chemical identifiers, physicochemical properties, and potential synthesis routes. While specific experimental data and direct applications in drug development for this particular isomer are limited in publicly available literature, this document contextualizes its relevance as a pyridine (B92270) derivative and a potential building block in medicinal chemistry.
Core Identifiers for this compound
This compound is a substituted pyridine, a class of heterocyclic aromatic compounds that are foundational scaffolds in numerous pharmaceuticals and agrochemicals. Accurate identification is crucial for research and development.
| Identifier | Value |
| CAS Number | 56986-88-0[1] |
| IUPAC Name | This compound[2] |
| Molecular Formula | C8H11N[1][2][3] |
| Molecular Weight | 121.18 g/mol [2] |
| InChI | InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3[2][3] |
| InChIKey | FTKZKUSQFCXEEL-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | CCC1=C(C=CC=N1)C[2] |
| DSSTox Substance ID | DTXSID40423810[2] |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. The data presented below is a combination of experimental and estimated values.
| Property | Value | Source |
| Kovats Retention Index (Semi-standard non-polar) | 1033 | NIST Mass Spectrometry Data Center[2] |
| logP (Octanol/Water Partition Coefficient) | 1.952 | Crippen Method (Calculated)[4] |
| Water Solubility (logS) | -2.52 (mol/L) | Crippen Method (Calculated)[4] |
| McGowan's Characteristic Volume (McVol) | 109.800 ml/mol | McGowan Method (Calculated)[4] |
Synthesis of Substituted Pyridines
A generalized workflow for such a synthesis is outlined below.
Applications in Drug Development and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[6] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which facilitates interactions with biological targets and can improve the pharmacokinetic properties of a drug molecule. While there is no specific literature detailing the biological activity of this compound, its structural similarity to other biologically active pyridines suggests it could serve as a valuable building block for the synthesis of novel therapeutic agents.
Research into pyridine derivatives has shown a broad spectrum of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects in certain thioalkyl derivatives of pyridine.[6] Furthermore, more complex molecules incorporating a substituted pyridine ring are being investigated for various conditions, including as anti-trypanosomatid agents.
The general approach in medicinal chemistry involves using a core scaffold, such as a substituted pyridine, and modifying it with various functional groups to optimize its biological activity and drug-like properties.
Safety and Handling
General Precautions:
-
Handle in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
In case of exposure, it is crucial to seek immediate medical attention. For spills, evacuate the area, remove all ignition sources, and absorb the spill with an inert material.
Conclusion
This compound is a readily identifiable chemical compound with a clear set of identifiers. While comprehensive experimental data on its physicochemical properties, a specific detailed synthesis protocol, and its direct applications in drug development are not extensively documented in public databases, its identity as a substituted pyridine makes it a compound of interest for medicinal chemists. The general methodologies for synthesizing substituted pyridines and the established importance of the pyridine scaffold in drug discovery provide a solid foundation for its potential use as a synthetic intermediate. Researchers working with this compound should exercise caution and adhere to strict safety protocols, drawing guidance from the safety data of structurally related compounds.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H11N | CID 6427715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide on the Solubility of 2-Ethyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-ethyl-3-methylpyridine. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes available physicochemical properties, qualitative solubility information of structurally related compounds, and detailed, generalized experimental protocols for the quantitative determination of its solubility.
Introduction to this compound
This compound is a substituted pyridine (B92270) derivative with the chemical formula C₈H₁₁N.[1][2] Its structure, featuring a pyridine ring with ethyl and methyl substituents, influences its physicochemical properties and, consequently, its solubility in various solvents. Understanding its solubility is crucial for applications in chemical synthesis, pharmaceutical development, and materials science, where it may be used as a reagent, intermediate, or building block.
Physicochemical Properties Influencing Solubility:
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][3] |
| LogP (Octanol/Water Partition Coefficient) | 1.952 (Computed) | [3] |
| Log₁₀WS (Water Solubility in mol/L) | -2.52 (Computed) | [3] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
The computed LogP value of 1.952 suggests that this compound is more soluble in lipophilic (non-polar) solvents than in water. The computed water solubility (Log₁₀WS = -2.52) further indicates its limited aqueous solubility. The presence of a nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents, which can enhance solubility in such media.
Qualitative and Expected Solubility Profile
While specific quantitative data for this compound is scarce, the solubility of structurally similar pyridine derivatives provides valuable insights into its expected behavior. Pyridine itself is miscible with a wide range of solvents, including water and hexane.[5][6] However, the addition of alkyl substituents, such as the ethyl and methyl groups in this compound, increases the molecule's hydrophobicity, generally leading to reduced solubility in polar solvents like water and increased solubility in non-polar organic solvents.
Based on the behavior of related compounds like 2-ethyl-6-methylpyridine (B72595) and 5-ethyl-2-methylpyridine, it is anticipated that this compound will be soluble in common organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether), and aromatic hydrocarbons (benzene, toluene).[7][8] Its solubility in water is expected to be low.[7]
Experimental Protocols for Solubility Determination
To obtain precise and accurate quantitative solubility data for this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for the gravimetric method and UV/Vis spectrophotometry, which are commonly employed for solubility determination.
3.1. General Experimental Workflow
The logical workflow for determining the solubility of a compound like this compound involves several key stages, from initial screening to quantitative analysis.
Caption: Logical workflow for solubility determination.
3.2. Gravimetric Method for Solubility Determination
This method directly measures the mass of the solute dissolved in a known mass or volume of solvent.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, hexane, toluene)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with airtight seals
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to rest at the experimental temperature until the undissolved solid has settled, leaving a clear supernatant.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid transferring any undissolved solid.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of solute / volume of supernatant) * 100
Caption: Experimental workflow for the gravimetric method.
3.3. UV/Vis Spectrophotometry for Solubility Determination
This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Materials for preparing a saturated solution (as in the gravimetric method)
-
Volumetric flasks and pipettes for dilutions
Protocol:
-
Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV wavelengths to find λmax.
-
Prepare a Calibration Curve:
-
Create a stock solution of this compound of a known concentration.
-
Perform a series of serial dilutions to obtain several standard solutions of known, decreasing concentrations.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.
-
Withdraw a known volume of the clear, filtered supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Conclusion
While quantitative solubility data for this compound is not widely published, its physicochemical properties and the behavior of related compounds suggest it is more soluble in organic solvents than in water. For researchers and professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. This compound | C8H11N | CID 6427715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. lookchem.com [lookchem.com]
- 5. Pyridine [chemeurope.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Substituted Pyridines from Simple Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of core methodologies for the synthesis of substituted pyridines from simple, acyclic precursors. Pyridine (B92270) scaffolds are fundamental building blocks in medicinal chemistry and materials science, making their efficient synthesis a critical area of research. This document details four classical named reactions: the Hantzsch, Bohlmann-Rahtz, Guareschi-Thorpe, and Kröhnke syntheses, alongside a discussion of modern approaches such as C-H functionalization and cycloaddition reactions. For each classical method, a detailed reaction mechanism, a summary of quantitative data, and a comprehensive experimental protocol are provided.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2][3] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[2][3] The driving force for this final oxidation step is the formation of the stable aromatic pyridine ring.[2]
Reaction Mechanism
The mechanism of the Hantzsch synthesis can proceed through several pathways. A widely accepted mechanism involves the initial formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the aldehyde and the other equivalent of the β-ketoester.[4] A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[4]
Quantitative Data
The Hantzsch synthesis is versatile, accommodating a wide range of substituents on the aldehyde and the β-ketoester, leading to a diverse array of substituted pyridines with generally good yields.
| Aldehyde (R) | β-Ketoester (R', R'') | Nitrogen Source | Oxidant | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate (B1235776) | NH₄OAc | - | 96 | [2] |
| 2,6-Dichlorobenzaldehyde | Ethyl acetoacetate | NH₄OAc | - | 68 | [1] |
| Vanillin | Ethyl acetoacetate | NH₄OAc | - | - | [5] |
| Formaldehyde | Ethyl acetoacetate | NH₄OAc | FeCl₃ | - | [2] |
| Various aromatic aldehydes | Ethyl acetoacetate | NH₄OAc | - | 86-96 | [6] |
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,6-dichlorophenyl)pyridine-3,5-dicarboxylate[1]
Materials:
-
2,6-Dichlorobenzaldehyde (1.76 g, 10 mmol)
-
Ethyl acetoacetate (2.6 mL, 20 mmol)
-
Ammonium acetate (0.8 g, 10 mmol)
-
Diethyl ether
-
Acetone
-
Benzene
Procedure:
-
In a round-bottom flask, combine 2,6-dichlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in a 1:2:1 molar ratio with ethanol as the solvent.
-
Reflux the mixture on a steam bath for approximately one hour, or until the solution turns a reddish-orange color.
-
Cool the reaction mixture in an ice bath to induce precipitation of the solid product.
-
Extract the product with diethyl ether and distill off the excess solvent.
-
Check the purity of the crude product using thin-layer chromatography (TLC).
-
Recrystallize the crude product from a 3:1 solution of acetone-benzene to obtain single crystals suitable for X-ray diffraction analysis. The reported yield is 68%.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process for generating substituted pyridines. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[7][8][9]
Reaction Mechanism
The reaction begins with a Michael addition of the enamine to the ethynylketone. The resulting intermediate undergoes E/Z isomerization upon heating, which is a prerequisite for the subsequent cyclodehydration to form the aromatic pyridine ring.[7][10] One-pot modifications of this reaction often utilize Brønsted or Lewis acids to catalyze both the Michael addition and the cyclodehydration steps, allowing for milder reaction conditions.[10][11]
Quantitative Data
The Bohlmann-Rahtz synthesis allows for the regiocontrolled synthesis of trisubstituted pyridines. One-pot modifications have expanded its utility and efficiency.
| Enamine/Ketone | Ynone | Catalyst/Solvent | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic acid | 86 (in flow) | [12] |
| 1,3-Dicarbonyl/NH₃ | Alkynone | - | Good | [11] |
| Enolizable ketone/NH₄OAc | Ynone | Acetic acid | - | [11] |
| β-aminocrotononitrile | Heterocyclic alkynones | - | Excellent | [11] |
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis[11]
Materials:
-
Enolizable ketone (1.0 equiv)
-
Ynone (1.0-1.2 equiv)
-
Ammonium acetate (5-10 equiv)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the enolizable ketone and the ynone in glacial acetic acid.
-
Add ammonium acetate to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a condensation reaction that produces 2-pyridone derivatives.[13] It typically involves the reaction of a cyanoacetamide or a cyanoacetic ester with a 1,3-diketone or a β-ketoester in the presence of a base.[13][14]
Reaction Mechanism
A proposed mechanism for an advanced, greener version of this reaction using ammonium carbonate in an aqueous medium suggests that the reaction is initiated by the aminolysis of the cyanoacetic ester to cyanoacetamide. This is followed by an aldol-type condensation with the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration of the intermediate yields the final 3-cyano-2-pyridone product.[15]
Quantitative Data
Recent advancements in the Guareschi-Thorpe synthesis have focused on developing more environmentally friendly protocols, achieving high yields in aqueous media.
| Cyano-component | 1,3-Dicarbonyl | Base/Solvent | Yield (%) | Reference |
| Ethyl cyanoacetate | Ethyl acetoacetate | (NH₄)₂CO₃ / H₂O:EtOH | 96 | [14] |
| Cyanoacetamide | Ethyl acetoacetate | (NH₄)₂CO₃ / H₂O:EtOH | 95 | [14] |
| Cyanoacetamide | Acetylacetone | (NH₄)₂CO₃ / H₂O:EtOH | 95 | [14] |
| Cyanoacetamide | Benzoylacetone | (NH₄)₂CO₃ / H₂O:EtOH | 95 | [14] |
| Cyanoacetamide | Trifluoroacetylacetone | (NH₄)₂CO₃ / H₂O:EtOH | 97 | [14] |
Experimental Protocol: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone[16][17]
Materials:
-
Cyanoacetamide
-
Ethyl acetoacetate
-
Potassium hydroxide (B78521) (catalyst)
-
Ethanol (viscous control agent)
-
Concentrated HCl
Procedure:
-
This protocol describes a mechanochemical synthesis performed in a planetary ball mill.
-
Charge the milling container with cyanoacetamide, ethyl acetoacetate, potassium hydroxide, and a small amount of ethanol. The molar ratio of cyanoacetamide to potassium hydroxide should not exceed 1.25:1.
-
Mill the mixture at room temperature for a specified time (e.g., up to 4 hours).
-
After milling, dissolve the resulting solid in water and then acidify with concentrated HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry. The reported yield after milling and aging can exceed 60%.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[16][17] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[16][18]
Reaction Mechanism
The mechanism begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium (B92312) ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration to afford the final substituted pyridine.[16]
Quantitative Data
The Kröhnke synthesis is known for its broad substrate scope and high yields, allowing for the preparation of a wide variety of 2,4,6-trisubstituted pyridines.
| α-Pyridinium Methyl Ketone | α,β-Unsaturated Carbonyl | Conditions | Yield (%) | Reference |
| N-Phenacylpyridinium bromide | Chalcone | NH₄OAc, Acetic acid, reflux | High | [16] |
| from 2-Acetylthiophene | Michael acceptor | Standard conditions | 60 (overall) | [17] |
| from Acetophenone | from Benzaldehyde | NH₄OAc, solvent-free, 100°C | 97 | [16] |
| from various methyl ketones | from various aldehydes | NH₄OAc | - | [17] |
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine[18]
Materials:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid
-
Ice water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Modern Methods for Pyridine Synthesis
While classical named reactions remain powerful tools, modern synthetic chemistry has introduced new strategies for pyridine synthesis, often with improved efficiency, selectivity, and functional group tolerance.
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials.[19] Palladium-catalyzed C-H arylation, for example, allows for the direct coupling of pyridines with aryl halides or other arylating agents.[10][19][20]
Experimental Example: Palladium-Catalyzed Intramolecular C-H Arylation [20]
A typical procedure involves heating a pyridine derivative bearing a C-Br bond on an N-aryl moiety with a palladium catalyst (e.g., 10 mol% Pd(OAc)₂) and a ligand (e.g., PPh₃) in the presence of a base (e.g., K₂CO₃) and additives like tetrabutylammonium (B224687) bromide at elevated temperatures (e.g., 110°C). Yields can be significantly improved with the addition of a suitable ligand, reaching up to 94%.[20]
Cycloaddition Reactions
Cycloaddition reactions, particularly inverse-electron-demand Diels-Alder (IEDDA) reactions, provide an elegant route to substituted pyridines.[21][22][23] In this approach, an electron-poor diene (often a nitrogen-containing heterocycle like a 1,2,4-triazine) reacts with an electron-rich dienophile (such as an enamine or ynamine) to form a bicyclic intermediate that then undergoes a retro-Diels-Alder reaction to extrude a small molecule (e.g., N₂) and form the pyridine ring.[24][25]
Experimental Considerations:
The success of these reactions is highly dependent on the electronic properties of the diene and dienophile. The reactions are often performed at elevated temperatures, and the choice of solvent can influence the reaction rate and yield.
Experimental Workflows
The following diagrams illustrate generalized workflows for the classical pyridine syntheses described in this guide.
This guide provides a foundational understanding of key synthetic routes to substituted pyridines. For more specific applications and substrate scopes, consulting the primary literature cited is recommended.
References
- 1. Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 13. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 23. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inverse Electron Demand Diels-Alder Reactions [merckmillipore.com]
- 25. moodle2.units.it [moodle2.units.it]
An In-depth Technical Guide to the Characterization of Novel Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough characterization of novel pyridine (B92270) derivatives. Pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, necessitating a robust and systematic approach to confirm their structure, purity, and physicochemical properties.
Structural Elucidation: Spectroscopic and Crystallographic Techniques
The foundational step in characterizing any novel compound is the unambiguous determination of its chemical structure. A combination of spectroscopic and crystallographic methods is employed to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For pyridine derivatives, ¹H and ¹³C NMR are fundamental.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Pyridines
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2, H-6 (α) | 8.5 - 9.0 | 148 - 152 | Most deshielded protons due to the inductive effect of the nitrogen atom.[1] |
| H-3, H-5 (β) | 7.0 - 7.8 | 122 - 126 | Least affected by the nitrogen atom. |
| H-4 (γ) | 7.4 - 8.0 | 134 - 138 | Intermediate deshielding.[1] |
| Substituent | Variable | Variable | Dependent on the electronic nature of the substituent. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence is standard to obtain singlets for each carbon.
-
Spectral Width: Typically set from 0 to 200 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Characteristic FTIR Absorption Frequencies for Functional Groups in Pyridine Derivatives
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |
| C=N (Pyridine ring) | Stretching | 1580 - 1430 | Medium to Strong |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aromatic) | Bending (out-of-plane) | 900 - 690 | Strong |
| O-H (Phenolic) | Stretching | 3600 - 3200 (broad) | Medium |
| N-H (Amine) | Stretching | 3500 - 3300 | Medium |
| C=O (Carbonyl) | Stretching | 1750 - 1650 | Strong |
| C≡N (Nitrile) | Stretching | 2260 - 2220 | Medium |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid pyridine derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the Kबीर pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the pyridine derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724), often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: Introduce the sample solution into the ESI-MS instrument. The solvent is nebulized and ionized, creating charged molecular ions.
-
Data Acquisition: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The most abundant ion is often the protonated molecule [M+H]⁺. The measured m/z value provides the molecular weight of the compound. Fragmentation patterns can also provide structural information.
Single-Crystal X-ray Diffraction (XRD)
For crystalline pyridine derivatives, single-crystal XRD provides the definitive three-dimensional atomic arrangement, including bond lengths, bond angles, and stereochemistry.[2]
Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5657(7) |
| b (Å) | 9.1784(5) |
| c (Å) | 15.012(1) |
| β (°) | 98.765(3) |
| Volume (ų) | 1435.6(2) |
| Z | 4 |
| R-factor (%) | 4.5 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyridine derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[3][4]
Purity and Stability Assessment: Chromatographic and Thermal Techniques
Confirming the purity of a novel pyridine derivative is crucial for its application, especially in drug development. Stability under various conditions is also a key parameter.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile organic compounds. Reversed-phase HPLC is most commonly used for pyridine derivatives.
Table 4: Example HPLC Method Parameters and Retention Times for Pyridine Isomers
| Compound | Retention Time (min) |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
| HPLC Conditions | |
| Column | Mixed-Mode C18/Cation-Exchange |
| Mobile Phase | Acetonitrile/Ammonium (B1175870) Formate Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Note: Retention times are highly dependent on the specific column, mobile phase, and other chromatographic conditions.[5][6][7][8]
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing appropriate ratios of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to optimize the separation of basic pyridine compounds.
-
Standard and Sample Preparation: Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., the mobile phase). Create a series of dilutions for calibration. Dissolve the sample to be analyzed in the mobile phase. Filter all solutions through a 0.45 µm filter.
-
Instrumentation: Equilibrate the HPLC system, including the column (typically a C18 column), with the mobile phase until a stable baseline is achieved.
-
Data Acquisition: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition profile, and phase transitions of a compound.
Table 5: Thermal Analysis Data for a Hypothetical Pyridine Derivative
| Parameter | Technique | Value |
| Onset of Decomposition | TGA | 250 °C |
| Melting Point (Tₘ) | DSC | 150 °C |
| Enthalpy of Fusion (ΔHբ) | DSC | 25 J/g |
Experimental Protocol: TGA and DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the pyridine derivative into an appropriate TGA or DSC pan (e.g., aluminum or alumina).
-
Instrumentation: Place the sample pan and an empty reference pan into the instrument.
-
TGA Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument records the change in mass as a function of temperature.
-
DSC Data Acquisition: Heat the sample and reference pans at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.
-
Data Analysis: The TGA thermogram shows the temperatures at which mass loss occurs. The DSC thermogram reveals the temperatures of melting, crystallization, and other phase transitions, as well as their associated enthalpy changes.[9]
Advanced Characterization: Computational and Integrated Approaches
Computational chemistry and integrated analytical workflows provide deeper insights into the properties and potential applications of novel pyridine derivatives.
Computational Chemistry
Density Functional Theory (DFT) calculations can predict molecular geometries, spectroscopic properties (NMR, IR), and electronic properties, which can aid in the interpretation of experimental data. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, guiding the design of more potent derivatives.[10][11][12][13]
Integrated Characterization Workflow
A systematic and integrated approach is essential for the comprehensive characterization of novel pyridine derivatives. The following diagrams illustrate key workflows and logical relationships.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpsonline.com [wjpsonline.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of 2-Ethyl-3-methylpyridine: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 2-Ethyl-3-methylpyridine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on the known effects of structurally related pyridine (B92270) derivatives. The information presented is intended to guide future research and is not indicative of established biological functions.
Introduction
Pyridine and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] The nitrogen atom in the pyridine ring is a key feature that contributes to the pharmacological profile of many drugs.[2] this compound, a simple alkylated pyridine, has a chemical structure that suggests it may share biological activities with other members of this family. This technical guide will explore the potential antioxidant, neuroactive, and antimicrobial properties of this compound by examining the activities of analogous compounds. Detailed experimental protocols are provided to facilitate the investigation of these potential activities.
Potential Biological Activities
Antioxidant Activity
Rationale for Potential Activity: Hydroxypyridine derivatives are known to possess significant antioxidant and radical scavenging properties.[3][4] This activity is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. While this compound lacks a hydroxyl group, the electronic properties of the pyridine ring and the alkyl substituents may confer some capacity to scavenge free radicals. The antioxidant activity of related 3-hydroxypyridine (B118123) analogues like mexidol and emoxipin has been demonstrated to involve interaction with iron ions and scavenging of reactive oxygen species.[5]
Proposed Investigational Workflow:
Figure 1: Proposed workflow for evaluating the antioxidant activity of this compound.
Neuroactivity
Rationale for Potential Activity: The pyridine scaffold is a common feature in many neuroactive compounds.[2][6] Derivatives of pyridine have been shown to exhibit a range of effects on the central nervous system, including anticonvulsant, anxiolytic, sedative, and antidepressant activities.[1][6] For instance, certain thioalkyl derivatives of pyridine have demonstrated significant anxiolytic and anticonvulsant properties.[1] The structural similarity of this compound to these neuroactive molecules suggests that it may also interact with targets in the central nervous system. However, it is also important to consider potential neurotoxicity, as some pyridine derivatives, like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are known neurotoxins.[7]
Proposed Signaling Pathway for Investigation (Hypothetical):
Figure 2: Hypothetical signaling pathway for the neuroactivity of this compound.
Antimicrobial Activity
Rationale for Potential Activity: Alkylated pyridines have been investigated for their antimicrobial properties.[8] Some 3-alkylpyridine alkaloids isolated from marine sponges have shown modest antibiotic activity against Gram-positive bacteria.[9] Furthermore, various synthetic pyridine derivatives have exhibited good to strong antimicrobial activity against a range of microbial strains.[10] The lipophilic nature of the ethyl and methyl groups on this compound may facilitate its interaction with microbial cell membranes, a common mechanism of action for antimicrobial agents.
Quantitative Data from Structurally Similar Compounds
Direct quantitative data for this compound is not available. The following tables summarize data for related pyridine derivatives to provide a reference for potential efficacy.
Table 1: Antioxidant Activity of Hydroxypyridinone Derivatives
| Compound | DPPH Radical Scavenging IC50 (μM) | Reference |
| Compound Va | 708.62 | [3] |
| Compound Vb | > 1000 | [3] |
| Ascorbic Acid | < 10 | [3] |
Table 2: Neurotropic Activity of Pyridine Derivatives
| Compound Class | Observed Effect | Reference |
| Thioalkyl Pyridines | Anxiolytic, Anticonvulsant | [1] |
| Pyrano[3,4-c]pyridines | Anticonvulsant, Anxiolytic, Antidepressant | [6] |
Experimental Protocols
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (B145695)
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.[11]
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.[12]
-
Include a control containing 50 µL of methanol and 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm using a spectrophotometer.[11]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[11]
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.[11]
ABTS Radical Cation Decolorization Assay
Objective: To further assess the radical scavenging ability of this compound using a different radical source.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]
-
To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and let them stand in the dark at room temperature for 12-16 hours.[11]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Prepare a series of dilutions of this compound and Trolox.
-
In a 96-well plate, add a specific volume of each sample dilution to triplicate wells.
-
Add the diluted ABTS•+ solution to each well.
-
Include a control containing the solvent instead of the sample.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).[11]
-
Measure the absorbance at 734 nm.[11]
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.[11]
-
Determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).[11]
In Vitro Neuroactivity Assessment (General Workflow)
Objective: To screen for potential neuroprotective or neurotoxic effects of this compound.
Experimental Workflow Diagram:
Figure 3: General workflow for in vitro neuroactivity screening of this compound.
Procedure Outline:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Induce neurotoxicity using a known agent (e.g., glutamate, hydrogen peroxide, or Aβ peptides).[13]
-
Treat the cells with various concentrations of this compound.
-
After an appropriate incubation period, assess cell viability using standard assays such as the MTT assay (measuring metabolic activity) or the LDH assay (measuring membrane integrity).[14]
-
Assess neuronal morphology, including neurite length and branching, using microscopy and image analysis software.
Conclusion
While direct evidence for the biological activity of this compound is currently lacking, the extensive research on structurally similar pyridine derivatives provides a strong rationale for investigating its potential as an antioxidant, neuroactive, and antimicrobial agent. The experimental protocols and workflows outlined in this guide offer a clear path for the systematic evaluation of these potential biological activities. Further research is warranted to elucidate the specific properties of this compound and to determine its potential for applications in drug development and other scientific fields.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 9. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 14. In vivo and in vitro experiments show that betaxolol is a retinal neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Alkylpyridines: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the core methodologies for the synthesis of alkylpyridines, a critical structural motif in pharmaceuticals, agrochemicals, and materials science. This document outlines key synthetic strategies, providing detailed experimental protocols and comparative data to inform research and development.
Introduction
Alkyl-substituted pyridines are fundamental building blocks in organic synthesis. Their prevalence in a vast array of biologically active compounds necessitates robust and efficient synthetic routes. This guide explores and compares several prominent methodologies for the synthesis of alkylpyridines, including classical condensation reactions, modern cross-coupling techniques, and direct C-H functionalization approaches.
Core Synthetic Strategies
The synthesis of alkylpyridines can be broadly categorized into several key approaches, each with distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.
Chichibabin Pyridine (B92270) Synthesis
A cornerstone of industrial pyridine production, the Chichibabin synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[1][2] This method is particularly effective for the large-scale production of simple, substituted pyridines.[3]
Reaction Mechanism: The reaction proceeds through a series of aldol (B89426) condensations, imine formations, and Michael additions, culminating in cyclization and aromatization to form the pyridine ring.[1]
Industrial Applications: Commercially, these syntheses are typically conducted in the gas phase at 350–500 °C over oxide catalysts like modified alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂).[1]
-
2-Methylpyridine (α-Picoline) and 4-Methylpyridine (γ-Picoline): Produced from the reaction of acetaldehyde (B116499) and ammonia.[1]
-
3-Methylpyridine (β-Picoline): Synthesized from acrolein and ammonia.[1]
-
5-Ethyl-2-methylpyridine: Obtained from the reaction of paraldehyde (B1678423) and ammonia.[1]
While highly effective for industrial-scale synthesis of specific alkylpyridines, the high temperatures and pressures required, along with potential for isomeric mixtures, can limit its utility in fine chemical synthesis.
Cross-Coupling Reactions
Modern cross-coupling reactions offer a versatile and regioselective means of introducing alkyl groups onto a pre-existing pyridine ring. These methods typically involve the coupling of a halopyridine with an organometallic reagent in the presence of a transition metal catalyst.
This method allows for the direct coupling of two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide, avoiding the need to pre-form an organometallic nucleophile.[4][5]
Experimental Protocol: General Procedure for Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides [5]
-
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Alkyl bromide (1.1 equiv)
-
NiBr₂·3H₂O (5 mol%)
-
Bathophenanthroline (B157979) (5 mol%)
-
Manganese powder (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a vial, add NiBr₂·3H₂O, bathophenanthroline, 2-chloropyridine, alkyl bromide, and manganese powder.
-
Add anhydrous DMF to achieve a high concentration.
-
Seal the vial and heat the reaction mixture under air for 4–22 hours.
-
After cooling to room temperature, the reaction is worked up and the product is purified by column chromatography.
-
Table 1: Scope of Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridine with Various Alkyl Bromides [5]
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | Ethyl 4-bromobutyrate | Ethyl 4-(pyridin-2-yl)butanoate | 78 |
| 2 | 1-Bromobutane | 2-Butylpyridine | 72 |
| 3 | tert-Butyl (3-bromopropyl)carbamate | tert-Butyl (3-(pyridin-2-yl)propyl)carbamate | 70 |
Reaction conditions: 2-chloropyridine (3.00 mmol), alkyl bromide (3.30 mmol), NiBr₂·3H₂O (0.15 mmol), bathophenanthroline (0.15 mmol), Mn⁰ (6.00 mmol) in DMF (1 mL), heated for 4–22 h.
The Suzuki-Miyaura coupling is a widely used method for C-C bond formation, involving the reaction of a halopyridine with an organoboron reagent, typically a boronic acid or a boronic pinacol (B44631) ester, catalyzed by a palladium complex.[6][7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]
-
Materials:
-
Halopyridine (1.0 equiv)
-
Alkylboronic acid pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv)
-
Base (e.g., Cesium carbonate, 2.5 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
In a pressure flask under an inert atmosphere, combine the halopyridine, alkylboronic acid pinacol ester, and base.
-
Add the solvent mixture and sparge with an inert gas for 10 minutes.
-
Add the palladium catalyst and continue sparging for an additional 10 minutes.
-
Seal the vessel and heat the reaction mixture (typically 85-100 °C) overnight.
-
After cooling, the reaction is worked up and the product is purified by column chromatography.
-
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with a halopyridine in the presence of a palladium or nickel catalyst.[9]
Experimental Protocol: General Procedure for Negishi Coupling
-
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine, 1.0 equiv)
-
Alkylzinc halide (1.1-1.5 equiv)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous ethereal solvent (e.g., THF, Diethyl ether)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-halopyridine and the catalyst in the anhydrous solvent.
-
Add the alkylzinc halide solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction until completion (monitored by TLC or GC).
-
Quench the reaction and extract the product.
-
The crude product is purified by flash column chromatography.
-
Minisci-Type Radical Alkylation
The Minisci reaction involves the addition of a nucleophilic radical to a protonated (electron-deficient) pyridine ring. Recent advancements have enabled highly regioselective C-4 alkylation through the use of a removable blocking group on the pyridine nitrogen.[10][11]
Experimental Protocol: Regioselective C-4 Alkylation of Pyridines via a Blocking Group Approach [11]
-
Step 1: Minisci Reaction
-
Materials:
-
Pyridinium (B92312) salt (blocking group attached, 0.5 mmol, 1 equiv)
-
Carboxylic acid (1.0 mmol, 2 equiv)
-
(NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv)
-
AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%)
-
1,2-Dichloroethane (DCE, 2.5 mL)
-
Water (2.5 mL)
-
-
Procedure:
-
To a 15 mL culture tube, add the pyridinium salt, carboxylic acid, (NH₄)₂S₂O₈, and AgNO₃.
-
Add DCE and water.
-
Stir the biphasic mixture at 50 °C for 2 hours.
-
Upon completion, dilute the reaction with dichloromethane. The crude material is used in the next step without further purification.
-
-
-
Step 2: Base-promoted Deprotection
-
Materials:
-
Crude alkylated product from Step 1
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 225 µL, 1.5 mmol, 3 equiv)
-
Dichloromethane (5 mL)
-
-
Procedure:
-
To the crude alkylated product, add DBU in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Transfer the reaction mixture to a separatory funnel containing 1 N NaOH to adjust the pH >10.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
-
Table 2: Scope of Regioselective C-4 Alkylation of Pyridine using the Blocking Group Method [10]
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 75 |
| 2 | Pivalic acid | 4-tert-Butylpyridine | 72 |
| 3 | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 80 |
| 4 | Isobutyric acid | 4-Isopropylpyridine | 78 |
Yields are for the two-step process.
Synthesis via Pyridine N-Oxides
Activation of the pyridine ring through N-oxidation allows for nucleophilic attack, primarily at the C2 position. Subsequent deoxygenation yields the 2-alkylpyridine.
Experimental Protocol: Synthesis of 2-Alkylpyridines from Pyridine N-Oxides [12]
-
Step 1: Grignard Addition
-
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Alkylmagnesium halide (e.g., benzylmagnesium chloride, ~1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the pyridine N-oxide in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
-
-
Step 2: Aromatization
-
Materials:
-
Reaction mixture from Step 1
-
Acetic anhydride (B1165640) (2.0 equiv)
-
-
Procedure:
-
Add acetic anhydride to the reaction mixture.
-
Heat the mixture to reflux (~120 °C) until the reaction is complete (monitored by TLC).
-
Cool to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
-
This method provides good yields, particularly for aryl and alkynyl Grignard reagents, and avoids the use of transition metal catalysts.[12]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the synthesis of alkylpyridines.
Caption: Workflow for the Chichibabin Pyridine Synthesis.
Caption: General scheme for Cross-Coupling Reactions.
Caption: Workflow for Regioselective C-4 Minisci Alkylation.
Caption: Synthesis of 2-Alkylpyridines via Pyridine N-Oxides.
Conclusion
The synthesis of alkylpyridines is a mature field with a diverse array of available methodologies. For large-scale production of simple alkylpyridines, the Chichibabin synthesis remains a dominant industrial process. For laboratory-scale synthesis requiring high regioselectivity and functional group tolerance, modern cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and nickel-catalyzed cross-electrophile couplings, are invaluable tools. The Minisci-type radical alkylation, particularly with the advent of regioselective C-4 functionalization, offers a powerful approach for direct C-H alkylation. Furthermore, the synthesis via pyridine N-oxides provides a metal-free alternative for the preparation of 2-alkylpyridines. The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and the economic and environmental constraints of the project. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of these vital heterocyclic compounds.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 4. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 12. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 2-Ethyl-3-methylpyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methylpyridine is a substituted pyridine (B92270) derivative with potential applications as a ligand in transition metal catalysis. The strategic placement of alkyl groups—an ethyl group at the 2-position and a methyl group at the 3-position—imparts a unique combination of steric and electronic properties. The lone pair of electrons on the nitrogen atom allows it to function as a Lewis base and coordinate to a metal center, while the alkyl substituents influence the ligand's σ-donor capacity and the steric environment around the metal. This document provides an overview of the projected applications of this compound in catalysis, based on established principles for structurally similar ligands, and offers representative protocols for its use in key catalytic transformations.
Note on Data Availability: Publicly available research specifically detailing the catalytic applications of this compound is limited. The quantitative data and protocols presented herein are based on analogous, structurally similar alkyl-substituted pyridine ligands and are intended to serve as a foundational guide for experimental investigation.
Potential Catalytic Applications
The electronic and steric profile of this compound suggests its utility in several areas of catalysis, most notably in palladium-catalyzed cross-coupling reactions.
-
Electronic Effects: The ethyl and methyl groups are electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced Lewis basicity can lead to stronger coordination with the metal center, potentially influencing the electronic state of the catalyst and its reactivity.
-
Steric Hindrance: The ethyl group at the 2-position provides significant steric bulk around the nitrogen atom. This can be advantageous in promoting challenging reductive elimination steps in catalytic cycles and can influence the regioselectivity of reactions.
Based on these properties, this compound is a promising ligand candidate for the following reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.
-
Heck Coupling: Vinylation of organic halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
The following sections provide projected performance data and detailed experimental protocols for these reactions.
Data Presentation: Projected Performance in Cross-Coupling Reactions
The tables below present projected data for the performance of this compound in Suzuki-Miyaura and Heck coupling reactions. This data is hypothetical and intended for comparative purposes against established ligands.
Table 1: Projected Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand (mol%) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | This compound (4) | Pd(OAc)₂ (2) | K₃PO₄ (2) | Toluene | 100 | 12 | >90 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | This compound (4) | Pd₂(dba)₃ (1.5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 80 | 18 | 85-95 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | This compound (4) | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DMF | 90 | 16 | >90 |
Table 2: Projected Performance in Heck Coupling
| Entry | Aryl Halide | Alkene | Ligand (mol%) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Projected Yield (%) |
| 1 | Iodobenzene | Styrene | This compound (2) | Pd(OAc)₂ (1) | Et₃N (1.5) | DMF | 100 | 6 | >95 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | This compound (2) | Pd(OAc)₂ (1) | K₂CO₃ (2) | DMAc | 120 | 12 | 80-90 |
| 3 | 1-Bromonaphthalene | Methyl acrylate | This compound (2) | PdCl₂(PPh₃)₂ (1) | NaOAc (2) | NMP | 110 | 24 | 85-95 |
Experimental Protocols
The following are detailed, representative protocols for screening this compound as a ligand in Suzuki-Miyaura and Heck coupling reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (0.04 mmol) followed by the anhydrous solvent (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297), 20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Heck Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Base (e.g., Et₃N, 1.5 mmol or K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF or DMAc, 5 mL)
-
Reaction vessel (e.g., sealed tube)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Vessel Preparation: In a dry, sealable reaction tube containing a magnetic stir bar, add the palladium catalyst (0.01 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 mmol), the solvent (5 mL), this compound (0.02 mmol), the alkene (1.5 mmol), and the base.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C). Stir the mixture for the specified time.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium black.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for ligand screening.
Application Notes and Protocols for 2-Ethyl-3-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Ethyl-3-methylpyridine and its derivatives in various palladium-catalyzed cross-coupling reactions. While direct literature precedents for this compound as a ligand or substrate in these reactions are limited, this document leverages established protocols for structurally similar pyridine (B92270) derivatives to provide detailed experimental guidelines and expected outcomes. The information herein is intended to serve as a foundational resource to guide experimental design and application in organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures from readily available starting materials.[1] Pyridine derivatives are crucial building blocks and ligands in these transformations due to their prevalence in pharmaceuticals and functional materials. This compound, with its specific substitution pattern, offers unique steric and electronic properties that can influence reaction outcomes. These notes will explore its potential role in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Specific conditions, including the choice of catalyst, ligand, base, and solvent, will vary depending on the specific reaction and substrates.
Figure 1: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds between organoboron compounds and organic halides or triflates.[2] Halogenated derivatives of this compound can serve as effective coupling partners.
Hypothetical Application Data:
The following table summarizes hypothetical reaction conditions for the Suzuki-Miyaura coupling of a brominated this compound derivative with various arylboronic acids, based on protocols for similar bromopyridines.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Experimental Protocol:
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.
Materials:
-
Bromo-2-Ethyl-3-methylpyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-2-Ethyl-3-methylpyridine derivative, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[3] This reaction is a powerful tool for the synthesis of complex olefinic structures.
Hypothetical Application Data:
The following table outlines hypothetical conditions for the Heck reaction of a bromo-2-Ethyl-3-methylpyridine derivative with various alkenes, based on established protocols.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 72 |
Experimental Protocol:
This is a general procedure for the Heck reaction with aryl bromides.[4]
Materials:
-
Bromo-2-Ethyl-3-methylpyridine derivative (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine the bromo-2-Ethyl-3-methylpyridine derivative, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5]
Hypothetical Application Data:
The following table presents hypothetical conditions for the Sonogashira coupling of a bromo-2-Ethyl-3-methylpyridine derivative with various terminal alkynes.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 90 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt (2) | DMF | 80 | 12 | 82 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (2.5) | Toluene | 70 | 8 | 88 |
Experimental Protocol:
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.[6]
Materials:
-
Bromo-2-Ethyl-3-methylpyridine derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, 10 mL)
Procedure:
-
To a Schlenk flask, add the bromo-2-Ethyl-3-methylpyridine derivative, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[7]
Hypothetical Application Data:
The following table provides hypothetical conditions for the Buchwald-Hartwig amination of a bromo-2-Ethyl-3-methylpyridine derivative with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | t-BuOH | 90 | 16 | 89 |
Experimental Protocol:
This is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[8]
Materials:
-
Bromo-2-Ethyl-3-methylpyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromo-2-Ethyl-3-methylpyridine derivative, palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine.
-
Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Catalytic Cycle Overviews
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application of Substituted Pyridines in Medicinal Chemistry: A Practical Overview
Introduction
While specific medicinal chemistry applications for 2-Ethyl-3-methylpyridine are not extensively documented in publicly available research, the substituted pyridine (B92270) scaffold is a cornerstone of modern drug discovery. The pyridine ring is considered a "privileged pharmacophore" due to its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to form hydrogen bonds, and synthetic tractability make it a versatile building block for designing molecules that can interact with a wide range of biological targets.[3][4] This document provides an overview of the application of substituted pyridines in medicinal chemistry, including quantitative data on their biological activities, detailed experimental protocols, and visualizations of relevant concepts and workflows.
The pyridine moiety is a bioisostere of the benzene (B151609) ring, with the nitrogen atom imparting distinct properties such as increased polarity and the ability to act as a hydrogen bond acceptor.[5] These characteristics can lead to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability, which are critical for the development of effective therapeutic agents.[4]
I. Biological Activities of Substituted Pyridine Derivatives
Substituted pyridine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, enzyme inhibition and anticancer effects. The nature and position of the substituents on the pyridine ring play a crucial role in determining the compound's potency and selectivity for a specific biological target.
Quantitative Data on Biologically Active Pyridine Derivatives
The following table summarizes the in vitro activities of several substituted pyridine derivatives against various biological targets. This data is essential for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.
| Compound Class | Target | Specific Compound Example | Activity (IC₅₀) | Reference |
| Pyrrolo[3,2-c]pyridines | FMS Kinase | Compound 1r | 30 nM | [1] |
| 2,4,6-Trisubstituted Pyridines | Mutant Isocitrate Dehydrogenase 2 (IDH2 R140Q) | Compound 14n | 54.6 nM | [6] |
| 3,4-Disubstituted Pyridines | Cholesterol 24-Hydroxylase (CH24H) | 4-(4-methyl-1-pyrazolyl)pyridine derivative 17 | 8.5 nM | [7] |
| 3,4,6-Triaryl-2(1H)-pyridones | Breast Cancer Cell Line (MCF-7) | Compound 4a | 0.33 µM | [8] |
| 2,3-Disubstituted Pyridines | Phosphodiesterase 4 (PDE4) | Compound 1 | Not specified, but noted as a potent non-emetic inhibitor | [9] |
II. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative protocols for the synthesis of a substituted pyridine derivative and for the evaluation of its cytotoxic activity.
A. Synthesis of a 2,4,6-Trisubstituted Pyridine Derivative
This protocol is a general representation based on common synthetic methodologies for creating multisubstituted pyridines, which are valuable for building libraries of compounds for screening.
Objective: To synthesize a 2,4,6-trisubstituted pyridine via a one-pot reaction.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Substituted acetophenone (B1666503) (1.0 eq)
-
Ammonium (B1175870) acetate (B1210297) (excess)
-
Ethanol (B145695) (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 eq), substituted acetophenone (1.0 eq), and an excess of ammonium acetate.
-
Add ethanol as the solvent to dissolve the reactants.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2,4,6-trisubstituted pyridine derivative.
-
Characterize the final product using analytical techniques such as NMR and mass spectrometry.
B. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a substituted pyridine derivative against a cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Substituted pyridine derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the substituted pyridine derivative in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.[8]
III. Visualizations
Diagrams are powerful tools for illustrating complex relationships and workflows in medicinal chemistry. The following diagrams were created using the DOT language.
Caption: The role of the pyridine scaffold in medicinal chemistry.
Caption: A typical drug discovery workflow featuring a substituted pyridine library.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 9. Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethyl-3-methylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 2-ethyl-3-methylpyridine and its close structural analogs as building blocks in the synthesis of pharmaceutically relevant compounds. While direct applications of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its derivatives and isomers serve as crucial intermediates in the development of bioactive molecules. This document details the synthesis of a retinoprotective agent derived from a hydroxylated analog of this compound and the synthesis of a key intermediate for the anti-ulcer drug Omeprazole from an isomer of this compound.
Application in Retinoprotective Agents: The Case of 2-Ethyl-3-hydroxy-6-methylpyridine (B133580) Nicotinate (B505614)
A derivative of a hydroxylated form of this compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has demonstrated significant potential as a retinoprotective agent. This compound has been shown to be effective in animal models of retinal ischemia-reperfusion injury.
Biological Activity and Mechanism of Action:
In preclinical studies, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has been shown to prevent ischemic damage to the retina. The proposed mechanism of action involves the inhibition of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity. Over-activation of NMDA receptors by glutamate (B1630785) leads to an excessive influx of calcium ions, triggering a cascade of neurotoxic events, including the activation of caspases and cell death. By mitigating this excitotoxic cascade, the compound helps preserve retinal neurons.
Quantitative Data: Retinoprotective Effects
| Parameter | Control Group | Ischemia-Reperfusion Group | 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate Treated Group |
| Retinal Microcirculation (Perfusion Units) | Normal | Significantly Reduced | Increased by 48.5% vs. Ischemia-Reperfusion Group |
| ERG a-wave Amplitude | Normal | Significantly Reduced | Increased by 52.7% vs. Ischemia-Reperfusion Group |
| ERG b-wave Amplitude | Normal | Significantly Reduced | Increased by 2.5-fold vs. Ischemia-Reperfusion Group |
| Caspase-3 Gene Expression | Baseline | Significantly Increased | Reduced by 46.1% vs. Ischemia-Reperfusion Group |
| NF-κB p65 Gene Expression | Baseline | Significantly Increased | Significantly Reduced vs. Ischemia-Reperfusion Group |
| p53 Gene Expression | Baseline | Significantly Increased | Reduced by 32.4% vs. Ischemia-Reperfusion Group |
Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity
Caption: NMDA receptor-mediated excitotoxicity pathway and the inhibitory action of the bioactive pyridine (B92270) derivative.
Experimental Protocol: General Synthesis of 2-Ethyl-3-hydroxy-6-methylpyridine
While the specific protocol for the nicotinate salt is proprietary, a general synthesis for the core molecule, 2-ethyl-3-hydroxy-6-methylpyridine, can be achieved through the reaction of 2,6-lutidine with ethyl vinyl ether.[1]
Materials:
-
2,6-Lutidine
-
Ethyl vinyl ether
-
p-Toluenesulfonic acid (catalyst)
-
Hydrogenation catalyst (e.g., Palladium on carbon)
-
Solvents (e.g., Toluene, Ethanol)
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of 2-Ethyl-6-methyl-3-vinylpyridine: In a reaction vessel, dissolve 2,6-lutidine in a suitable solvent like toluene. Add a catalytic amount of p-toluenesulfonic acid. Slowly add ethyl vinyl ether to the mixture while stirring. Heat the reaction mixture under reflux and monitor the reaction progress using TLC or GC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-ethyl-6-methyl-3-vinylpyridine.
-
Hydrogenation: Dissolve the crude vinylpyridine derivative in a suitable solvent such as ethanol. Add a hydrogenation catalyst (e.g., 5% Pd/C). Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere.
-
Final Purification: After the hydrogenation is complete, filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude 2-ethyl-3-hydroxy-6-methylpyridine can be purified by distillation or chromatography.
Experimental Workflow: Synthesis of 2-Ethyl-3-hydroxy-6-methylpyridine
Caption: Workflow for the synthesis of the 2-ethyl-3-hydroxy-6-methylpyridine core.
Application in the Synthesis of a Key Omeprazole Intermediate
The isomer of this compound, 2-ethyl-3,5-dimethylpyridine (B72401), serves as a precursor in the synthesis of 2,3,5-trimethylpyridine (B1346980), a crucial intermediate for the widely used proton pump inhibitor, Omeprazole.[2]
Reaction: Demethylation to form 2,3,5-Trimethylpyridine
The synthesis involves a demethylation reaction of 2-ethyl-3,5-dimethylpyridine using sulfur.
Quantitative Data: Synthesis of 2,3,5-Trimethylpyridine [2]
| Reactant 1 | Reactant 2 | Temperature (°C) | Reaction Time (hours) | Molar Yield (%) |
| 2-Ethyl-3,5-dimethylpyridine (400g) | Sulfur (400g) | 200 | 21 | 83.6 |
| 2-Ethyl-3,5-dimethylpyridine (400g) | Sulfur (600g) | 180 | 22 | 83.7 |
| 2-Ethyl-3,5-dimethylpyridine (400g) | Sulfur (800g) | 150 | 28 | 84.3 |
Experimental Protocol: Synthesis of 2,3,5-Trimethylpyridine from 2-Ethyl-3,5-dimethylpyridine [2]
Materials:
-
2-Ethyl-3,5-dimethylpyridine
-
Sulfur powder
-
Standard high-temperature reaction setup with a distillation apparatus
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation condenser, charge 2-ethyl-3,5-dimethylpyridine and sulfur powder in the desired weight ratio (e.g., 1:1.5).
-
Reaction: Heat the mixture with stirring to the target temperature (e.g., 180°C). Maintain the temperature for the specified reaction time (e.g., 22 hours). Monitor the reaction until the concentration of the starting material remains constant.
-
Purification: After the reaction is complete, cool the mixture. Purify the product by vacuum distillation followed by rectification to obtain high-purity 2,3,5-trimethylpyridine.
Experimental Workflow: Synthesis of Omeprazole Intermediate
Caption: Workflow for the synthesis of an Omeprazole intermediate from a this compound isomer.
References
Application Note: GC-MS Protocol for the Analysis of 2-Ethyl-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Ethyl-3-methylpyridine is a substituted pyridine (B92270) derivative that can be encountered as a synthetic intermediate, impurity, or degradation product in pharmaceutical manufacturing and chemical synthesis. Accurate and sensitive quantification is crucial for quality control, process optimization, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for volatile and semi-volatile compounds like this compound.[1] It provides high-resolution separation and definitive identification based on mass-to-charge ratio, making it a robust and reliable method.[1][2]
Principle This method combines the separation power of gas chromatography (GC) with the detection capabilities of mass spectrometry (MS). A sample containing the analyte is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column.[3] Compounds separate based on their boiling points and interactions with the column's stationary phase.[3] As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).[4] The resulting charged fragments are sorted by their mass-to-charge (m/z) ratio, creating a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.[4]
Experimental Protocols
1. Reagents and Materials
-
Standards: Certified reference standard of this compound.
-
Solvents: HPLC or GC-grade dichloromethane (B109758), ethyl acetate, methanol (B129727), acetonitrile, and iso-octane.[3] Solvents should be volatile and free from impurities.[3]
-
Reagents: Anhydrous sodium sulfate (B86663).
-
Consumables: 2 mL GC vials with caps, 15 mL and 50 mL centrifuge tubes, syringe filters (0.45 µm), and micropipettes.
2. Sample Preparation The choice of sample preparation depends on the sample matrix. Two common protocols are outlined below.
Protocol A: Liquid-Liquid Extraction (LLE) for Aqueous Samples This protocol is suitable for samples like reaction mixtures or wastewater.[1]
-
Transfer 10 mL of the aqueous sample into a 50 mL centrifuge tube.
-
If an internal standard is used, spike the sample with a known amount.
-
Add 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate. Centrifugation at 3000 rpm for 5 minutes can aid separation.
-
Carefully collect the organic (bottom layer for dichloromethane, top for ethyl acetate) layer using a glass pipette and transfer it to a clean vial.
-
If necessary, pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
For low concentrations, the extract can be concentrated to 1 mL under a gentle stream of nitrogen.[1]
-
Transfer the final extract into a 2 mL GC vial for analysis.
Protocol B: Solvent Extraction for Solid Samples This protocol is designed for solid matrices such as pharmaceutical powders or soil.[1]
-
Accurately weigh approximately 100 mg of the homogenized solid sample into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable solvent (e.g., methanol or acetonitrile).[1]
-
Sonicate the sample for 15-20 minutes to facilitate the extraction of the analyte.[1]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.[1]
-
Filter the supernatant through a 0.45 µm syringe filter directly into a 2 mL GC vial.[1]
Note: Alternative methods like Headspace (HS) sampling or Solid-Phase Microextraction (SPME) are highly effective for volatile analytes and can minimize matrix interference.[4][5][6]
3. GC-MS Instrumentation and Conditions The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent[1] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent[1] |
| Injector | Split/Splitless, operated in Splitless mode[1] |
| Injector Temperature | 250 °C[1][6] |
| Injection Volume | 1 µL[1][6] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[1][6] |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[1][6][7] |
| Oven Temperature Program | Initial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C.[1] |
| MSD Transfer Line Temp. | 280 °C[1][8] |
| Ionization Mode | Electron Ionization (EI)[1][9] |
| Electron Energy | 70 eV[1][9] |
| Ion Source Temperature | 230 °C[1][9] |
| Mass Scan Range | m/z 40–300[1] |
| Solvent Delay | 3-5 minutes |
Data Analysis and Quantification
-
Identification: The this compound peak is identified by its specific retention time and by comparing its mass spectrum to a reference spectrum from a standard or a library (e.g., NIST).
-
Quantification: Create a calibration curve by injecting a series of standards of known concentrations. Plot the peak area against the concentration. The concentration of the analyte in the samples is determined by interpolating its peak area from this curve. Use of an internal standard is recommended for improved accuracy and precision.[10]
Quantitative Data Summary
The following table summarizes key identification and performance parameters for the analysis of this compound. Performance characteristics are representative and should be confirmed during formal method validation.[11]
| Parameter | Value / Characteristic |
| Compound Name | This compound |
| CAS Number | 56986-88-0[12] |
| Molecular Formula | C₈H₁₁N[12][13] |
| Molecular Weight | 121.18 g/mol [12][13] |
| Kovats Retention Index | 1033 (Semi-standard non-polar column)[12] |
| Key Mass Spectral Ions (m/z) | 121 (M⁺) , 106 (M-15)⁺, 92 (M-29)⁺. The molecular ion is expected at m/z 121, with characteristic losses of methyl and ethyl groups.[9] |
| Limit of Detection (LOD) | Typically established at a signal-to-noise ratio of ~3:1.[11] |
| Limit of Quantification (LOQ) | Typically established at a signal-to-noise ratio of ~10:1.[11] |
| Linearity (R²) | ≥ 0.995[11] |
| Accuracy (% Recovery) | 80–120%[14] |
| Precision (% RSD) | ≤ 15% at LOQ, ≤ 5% at higher concentrations.[11] |
Method Validation Overview
For use in regulated environments, the analytical method must be validated to ensure it is fit for purpose. Validation should be performed according to international guidelines (e.g., ICH Q2(R1)) and typically includes the following parameters:
-
Specificity: The ability to assess the analyte in the presence of other components.[11]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.[11]
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Visualizations
Caption: High-level workflow for the analysis of this compound.
Caption: Logical flow of an analyte through the GC-MS instrument.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. scioninstruments.com [scioninstruments.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. This compound | C8H11N | CID 6427715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
- 14. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Assignment for 2-Ethyl-3-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra for 2-Ethyl-3-methylpyridine. Due to the absence of published experimental data for this specific compound, this note also presents predicted chemical shifts and coupling constants based on the analysis of structurally related compounds. The methodologies and data presented herein serve as a valuable guide for researchers working with substituted pyridines.
Predicted NMR Data
The chemical shifts for this compound are predicted based on the known values for pyridine (B92270) and the substituent effects of ethyl and methyl groups. For comparison, the experimental data for related compounds such as 2-ethylpyridine (B127773) and 2,3-lutidine (B1584814) are considered. The electron-donating nature of the alkyl groups is expected to shield the pyridine ring protons and carbons, causing upfield shifts relative to unsubstituted pyridine.
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.30 - 7.40 | d | 7.5 |
| H-5 | 6.95 - 7.05 | t | 7.5 |
| H-6 | 8.35 - 8.45 | d | 5.0 |
| -CH2- (ethyl) | 2.75 - 2.85 | q | 7.6 |
| -CH3 (methyl) | 2.25 - 2.35 | s | - |
| -CH3 (ethyl) | 1.25 - 1.35 | t | 7.6 |
Table 2: Predicted 13C NMR Data for this compound in CDCl3
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 160 |
| C-3 | 131 - 133 |
| C-4 | 135 - 137 |
| C-5 | 120 - 122 |
| C-6 | 147 - 149 |
| -CH2- (ethyl) | 25 - 27 |
| -CH3 (methyl) | 18 - 20 |
| -CH3 (ethyl) | 13 - 15 |
Experimental Protocols
1. Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule is as follows:
-
Sample Quantity: For 1H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent.[1][2] For 13C NMR, a more concentrated solution of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent: Chloroform-d (CDCl3) is a common solvent for non-polar organic compounds. Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 (B120219) can also be used depending on the sample's solubility.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small drop can be added.
-
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the deuterated solvent containing TMS.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
To remove any particulate matter which can affect spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[1]
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
1H NMR Acquisition:
-
Spectrometer Setup: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
13C NMR Acquisition:
-
Spectrometer Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H spectrum.
-
Pick the peaks in both 1H and 13C spectra.
Visualization of NMR Assignment
The following diagram illustrates the logical relationship between the molecular structure of this compound and its predicted 1H and 13C NMR signals.
Caption: Logical relationship of this compound structure to its predicted NMR signals.
Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR analysis of this compound. The predicted spectral data, based on the analysis of similar structures, offers a reliable starting point for the assignment of experimentally obtained spectra. The detailed protocols for sample preparation and data acquisition are designed to ensure high-quality results, which are crucial for the unambiguous structural confirmation required in research and drug development.
References
Application Notes and Protocols for the Synthesis of 2-Ethyl-3-methylpyridine Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of functionalized 2-Ethyl-3-methylpyridine derivatives. These compounds, based on a substituted pyridine (B92270) core, are of significant interest in the field of materials science, particularly for the development of novel organic electronic materials. The electron-deficient nature of the pyridine ring makes its derivatives promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as ligands in catalysis.[1][2][3]
This document outlines key synthetic strategies to introduce functionalities such as aryl, vinyl, and bipyridyl moieties onto the this compound scaffold. Detailed experimental protocols, representative data, and workflow visualizations are provided to enable researchers to synthesize and explore the potential of these novel materials.
Key Synthetic Pathways
Three primary synthetic routes are presented for the functionalization of this compound:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Ullmann Type): These methods are instrumental in forming carbon-carbon bonds to introduce aryl or heteroaryl substituents, leading to the formation of bipyridine and terpyridine-like structures.[1][4][5] Such derivatives are highly sought after for their chelating properties and their application as building blocks for supramolecular assemblies and functional materials in organic electronics.[2][6]
-
Horner-Wadsworth-Emmons Olefination: This reaction is a reliable method for the synthesis of vinyl-substituted pyridines.[7][8] The introduction of a vinyl group provides a reactive handle for polymerization, leading to the formation of functional polymers with applications in coatings, ion-exchange resins, and as binders in materials such as those used in tire manufacturing.[9][10]
-
Oxidation and Subsequent Condensation: Selective oxidation of the ethyl or methyl group on the pyridine ring can yield corresponding aldehydes. These aldehydes are versatile intermediates that can be further functionalized, for instance, through condensation reactions to create more complex conjugated systems.[11][12]
Data Presentation
The following tables summarize representative quantitative data for the key synthetic transformations. Note that while these reactions are applicable to this compound, the presented data are derived from analogous reactions on similarly substituted pyridines due to the limited availability of specific data for the target compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines [1][13]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane (B91453)/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 16 | 78 |
Table 2: Representative Conditions for Ullmann Homocoupling of Bromopyridines [14][15]
| Entry | Substrate | Catalyst | Reductant/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Cu powder | - | - | DMF | 150 | 24 | 75 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (5 mol%) | As(o-tolyl)₃ (5 mol%) | K₂CO₃ | DMA | 120 | 18 | 88 |
| 3 | 4-Bromopyridine | NiCl₂(dppe) | Zn powder | - | DMF | 80 | 12 | 82 |
Table 3: Representative Conditions for Horner-Wadsworth-Emmons Reaction with Pyridine Aldehydes [8][16]
| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (E/Z ratio) |
| 1 | Pyridine-2-carboxaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | 2 | 90 (>95:5) |
| 2 | Pyridine-3-carboxaldehyde | Diethyl (cyanomethyl)phosphonate | KHMDS | THF | -78 to 25 | 4 | 85 (>95:5) |
| 3 | Pyridine-4-carboxaldehyde | Diethyl benzylphosphonate | n-BuLi | THF | -78 to 25 | 3 | 88 (>95:5) |
Experimental Protocols
The following are detailed methodologies for the key experiments described.
Protocol 1: Synthesis of 6-Bromo-2-ethyl-3-methylpyridine
This protocol describes a hypothetical bromination of this compound, a necessary precursor for subsequent cross-coupling reactions.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of this compound (1.0 equiv.) in CCl₄, add NBS (1.1 equiv.) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl acetate gradient) to yield 6-Bromo-2-ethyl-3-methylpyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Bipyridine Derivative
This protocol details the synthesis of 2-Ethyl-3-methyl-6-phenylpyridine from 6-Bromo-2-ethyl-3-methylpyridine.
Materials:
-
6-Bromo-2-ethyl-3-methylpyridine
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium carbonate (2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 6-Bromo-2-ethyl-3-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the Pd(PPh₃)₄ catalyst (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired bipyridine derivative.
Protocol 3: Horner-Wadsworth-Emmons Reaction for Vinylpyridine Synthesis
This protocol describes the synthesis of a vinylpyridine derivative from a pyridine aldehyde, which can be obtained by oxidation of the methyl group of this compound.
Materials:
-
2-Ethyl-3-formylpyridine (hypothetical intermediate)
-
Triethyl phosphonoacetate (1.1 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
To a suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 2-Ethyl-3-formylpyridine (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the vinylpyridine derivative.
Visualizations
The following diagrams illustrate the described synthetic workflows.
Caption: Synthetic workflow for aryl-substituted derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. prepchem.com [prepchem.com]
- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Catalytic Performance of Metal Complexes with 2-Ethyl-3-methylpyridine
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential catalytic applications of metal complexes featuring the 2-Ethyl-3-methylpyridine ligand. Given the limited specific data on this particular ligand, these notes leverage established principles from structurally similar alkyl-substituted pyridines to offer a foundational guide for synthesis, characterization, and application.
Introduction to this compound as a Ligand
This compound is a substituted pyridine (B92270) derivative with the chemical formula C₈H₁₁N.[1] As a ligand, it possesses a nitrogen atom with a lone pair of electrons, making it a competent Lewis base and a monodentate ligand for a wide array of metal ions. The presence of both an ethyl and a methyl group on the pyridine ring introduces significant steric hindrance and influences the electronic properties of the ligand. The alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its σ-donor capability. This steric and electronic profile makes this compound an intriguing ligand for investigation in catalysis, where precise control of the metal's coordination environment is crucial for activity and selectivity.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with pyridine-based ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and reaction time, will dictate the final product.
Generalized Protocol for the Synthesis of a Transition Metal Complex:
-
Dissolution: Dissolve the chosen metal salt (e.g., PdCl₂, RuCl₃, Ni(OAc)₂) in a suitable solvent (e.g., ethanol, methanol, acetonitrile (B52724), or a chlorinated solvent).
-
Ligand Addition: To the stirred solution of the metal salt, add a solution of this compound in the same or a compatible solvent. The molar ratio of metal to ligand will influence the coordination number of the final complex (e.g., 1:2 or 1:4).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight.
-
Isolation: The resulting complex may precipitate out of the solution upon cooling or after the addition of a less-polar co-solvent. The solid can then be collected by filtration.
-
Purification: If necessary, the complex can be purified by recrystallization from an appropriate solvent system.
-
Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm its structure and purity.
Potential Catalytic Applications
The steric bulk and electron-donating nature of this compound suggest its utility in several catalytic transformations.
-
Cross-Coupling Reactions: Complexes of palladium, nickel, and copper with sterically demanding ligands are widely used in Suzuki, Heck, and Sonogashira coupling reactions.[2] The steric hindrance provided by the 2-ethyl and 3-methyl groups could enhance catalytic activity and selectivity by promoting reductive elimination and preventing the formation of undesired side products.
-
Polymerization: The coordination geometry enforced by the this compound ligand can influence the stereochemistry of the polymer chain in olefin polymerization catalysis.[2]
-
Oxidation and Reduction Reactions: The electronic properties of the ligand can modulate the redox potential of the metal center, making these complexes suitable for various redox catalysis applications, such as the hydrogenation of olefins.[3]
The following table presents hypothetical performance data for a palladium complex of this compound in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. This data is illustrative and based on typical results for similar catalytic systems.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole (B123540) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 95 |
| 2 | 4-Chlorotoluene | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Cs₂CO₃ | Toluene | 100 | 12 | 92 |
| 4 | 2-Bromopyridine | K₂CO₃ | DMF | 120 | 16 | 85 |
Experimental Protocols for Catalysis
Protocol for a Suzuki-Miyaura Coupling Reaction:
This protocol describes the synthesis of 4-methoxybiphenyl (B1664174) using a hypothetical palladium complex of this compound.
-
Catalyst Preparation: A palladium(II) precursor (e.g., PdCl₂) is reacted with this compound (1:2 molar ratio) in acetonitrile at reflux to form the [PdCl₂(this compound)₂] complex.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium catalyst (0.001 mmol, 0.1 mol%).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).
-
Reaction: The mixture is stirred vigorously and heated to 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate) to afford 4-methoxybiphenyl.
Visualizations
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Caption: A typical experimental workflow for catalyst synthesis and testing.
Conclusion and Future Outlook
Metal complexes of this compound represent a promising yet underexplored area of catalysis. The combination of steric bulk and electron-donating properties makes this ligand a strong candidate for developing highly active and selective catalysts. Future research should focus on the systematic synthesis and characterization of a range of metal complexes with this ligand and their subsequent screening in various catalytic reactions. Detailed mechanistic studies will also be crucial to understanding the role of the ligand in influencing catalytic performance. The protocols and potential applications outlined in this document provide a solid starting point for researchers to embark on the exploration of this versatile ligand.
References
High-Performance Liquid Chromatography (HPLC) Method for Pyridine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of pyridine (B92270) compounds using High-Performance Liquid Chromatography (HPLC). It is intended to guide researchers, scientists, and drug development professionals in developing and implementing robust HPLC methods for the separation and quantification of pyridine and its derivatives.
Introduction
Pyridine and its derivatives are fundamental chemical structures found in a vast array of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The unique properties of the pyridine ring, including its basicity and potential for hydrogen bonding, make it a critical component in many active pharmaceutical ingredients.[2] Consequently, accurate and reliable analytical methods for the identification and quantification of these compounds are essential for research, development, and quality control.[1] HPLC is a powerful and widely used technique for the analysis of pyridine compounds due to its high resolution, sensitivity, and specificity.[1][3]
This application note addresses common challenges in the HPLC analysis of pyridine derivatives, such as the separation of hydrophilic and isomeric compounds, and provides detailed protocols to overcome these difficulties.[1]
Challenges in HPLC Analysis of Pyridine Compounds
Several challenges can arise during the HPLC analysis of substituted pyridines:
-
Hydrophilicity: Many pyridine derivatives are polar and hydrophilic, leading to poor retention on traditional reversed-phase (RP) columns.[1]
-
Isomer Separation: Positional isomers of substituted pyridines often possess very similar physicochemical properties, making their separation challenging.[1]
-
Peak Shape: As basic compounds, pyridines can interact with residual silanols on silica-based columns, resulting in poor peak shape, often observed as peak tailing.[1]
-
LC-MS Compatibility: While ion-pairing reagents can improve the retention of hydrophilic pyridines, they are often not compatible with mass spectrometry (MS) detection.[1]
To address these challenges, specialized HPLC columns, such as mixed-mode or core-shell columns, and carefully optimized mobile phase conditions are often employed.[1][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various HPLC methods for the analysis of pyridine and its derivatives, providing a reference for method development.
Table 1: Retention Times of Pyridine and Aminopyridine Isomers on a Mixed-Mode Column [1]
| Compound | Retention Time (min) |
| Pyridine | 2.5 |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
Table 2: Performance Characteristics of Different Analytical Methods for Pyridine Quantification [6]
| Method | Internal Standard | Accuracy (Recovery) | Precision (RSD/CV) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HS-GC-MS/MS | Pyridine-d5 | 89-101% | 2-3% | 0.006 mg/kg (biota) | 0.020 mg/kg (biota) |
| GC-FID | N,N-dimethylformamide | 97.9% - 99.9% | 0.2569% (pooled CV) | 0.87 pg/injection | Not Specified |
| HPLC-UV | Diethyldiphenylurea | Excellent (not quantified) | Low relative standard deviations reported | 5 ppb | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the HPLC analysis of pyridine compounds.
Method 1: Analysis of Pyridine on a Mixed-Mode Column
This method is suitable for the separation and analysis of pyridine and its polar derivatives.[5][7]
-
Instrumentation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV detector.[3]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
Method 2: Reversed-Phase HPLC for Pyridine Derivatives
This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of a pyridine derivative.[3]
-
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).[3]
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the specific pyridine derivative should be determined. A PDA detector can be set to monitor a wider range (e.g., 200-600 nm) to detect impurities.[3]
-
Injection Volume: 10 µL.[3]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the pyridine derivative standard in a suitable solvent. Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent (e.g., water:acetonitrile - 30:70).[8]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of pyridine compounds.
Caption: General workflow for HPLC analysis of pyridine compounds.
Logical Relationships of an HPLC System
This diagram shows the key components of an HPLC system and their logical connections.
Caption: Key components and logical flow of an HPLC system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Pyridine | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
The Role of 2-Ethyl-3-methylpyridine in Specialty Chemical Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-3-methylpyridine is a substituted pyridine (B92270) derivative. While specific applications in the synthesis of specialty chemicals are not extensively documented in publicly available literature, the pyridine scaffold itself is a critical structural motif in a wide array of pharmaceuticals, agrochemicals, and other functional materials.[1] This document provides an overview of established synthetic methodologies for polysubstituted pyridines, which can be adapted for the synthesis of this compound. Detailed, generalized experimental protocols for these methods are presented, alongside a discussion of the potential applications of such compounds based on the broader importance of the pyridine chemical class.
Compound Profile: this compound
While specific applications are not widely reported, the fundamental properties of this compound have been characterized. Below is a summary of its key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 56986-88-0 | PubChem[2] |
| Molecular Formula | C₈H₁₁N | PubChem[2] |
| Molecular Weight | 121.18 g/mol | PubChem[2] |
| SMILES | CCC1=C(C=CC=N1)C | PubChem[2] |
| InChIKey | FTKZKUSQFCXEEL-UHFFFAOYSA-N | PubChem[2] |
General Synthetic Methodologies for Substituted Pyridines
The synthesis of polysubstituted pyridines can be achieved through several established methods. These routes are versatile and can often be adapted for specific substitution patterns, including that of this compound.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1] The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the aromatic pyridine.[1] This method is particularly effective for preparing symmetrically substituted pyridines.
-
In a round-bottom flask, dissolve the selected aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.[1]
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The dihydropyridine (B1217469) product often precipitates and can be collected by filtration.[1]
-
The isolated 1,4-dihydropyridine can then be oxidized to the corresponding pyridine using an appropriate oxidizing agent (e.g., nitric acid, manganese dioxide).
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing a wide range of substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[1]
-
Prepare the α-pyridinium methyl ketone salt by reacting an α-haloketone with pyridine.
-
In a reaction vessel, dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in a solvent like glacial acetic acid or methanol.[1]
-
Add an excess of ammonium acetate to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring completion by TLC.[1]
-
Upon completion, cool the mixture and isolate the product through standard workup procedures, which may include extraction and chromatography.
Chichibabin Pyridine Synthesis
The Chichibabin synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[3] This method is often carried out in the gas phase at high temperatures over a metal oxide catalyst, such as alumina (B75360) or silica.[3] It is a common industrial method for producing simple alkylpyridines.[3] For example, 5-ethyl-2-methylpyridine (B142974) is produced from paraldehyde (B1678423) and ammonia using this method.[3]
Proposed Synthesis of this compound
A hypothetical synthetic route for this compound can be envisioned using a multi-component approach analogous to the Hantzsch synthesis, followed by oxidation. The selection of appropriate starting materials is key to achieving the desired substitution pattern.
Caption: Proposed synthetic pathway for this compound.
General Experimental Workflow
The synthesis, purification, and characterization of substituted pyridines follow a standard laboratory workflow.
Caption: Generalized workflow for pyridine synthesis and analysis.
Application Notes
While direct applications of this compound in specialty chemical synthesis are not prominent in the literature, the broader class of substituted pyridines are of immense importance. They serve as key intermediates and structural components in a variety of high-value chemicals.
-
Pharmaceuticals: The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved drugs.[4] For instance, 2-ethylpyridine (B127773) is a key intermediate in the synthesis of tuberculostatics.[5] Substituted pyridines are explored for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[4]
-
Agrochemicals: Pyridine derivatives are fundamental to the agrochemical industry. Pyridine itself is a precursor to the herbicides paraquat (B189505) and diquat, and the insecticide chlorpyrifos.[6]
-
Polymers and Materials: Derivatives such as 2-vinyl-pyridine, synthesized from 2-ethylpyridine, are used in the production of synthetic rubbers, high-performance fibers, and specialized coatings.[5]
Given this context, it is plausible that this compound could serve as a valuable building block for creating novel compounds with unique biological or material properties. Its specific substitution pattern could influence factors such as solubility, lipophilicity, and metabolic stability, making it a target for synthesis in research and development settings.
Conclusion
This compound remains a sparsely documented compound in terms of its specific applications in the synthesis of specialty chemicals. However, established and versatile synthetic routes for producing polysubstituted pyridines, such as the Hantzsch, Kröhnke, and Chichibabin syntheses, provide a strong foundation for its potential production. The immense importance of the pyridine scaffold in medicinal chemistry and materials science suggests that this compound and its derivatives could be valuable targets for future research and development in the quest for novel specialty chemicals. Further investigation is required to explore and establish its specific roles and applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethyl-3-methylpyridine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent and industrially significant method for the synthesis of this compound is the Chichibabin Pyridine (B92270) Synthesis . This reaction involves the condensation of aldehydes and/or ketones with ammonia (B1221849).[1][2] For the specific synthesis of this compound, the likely starting materials are acetaldehyde (B116499) and butyraldehyde, which react with ammonia over a catalyst at elevated temperatures and pressures.[1]
Q2: What are the typical byproducts observed in the synthesis of this compound?
A2: Byproduct formation is a common challenge in the Chichibabin synthesis. Based on analogous reactions for similar substituted pyridines, the primary byproducts expected during the synthesis of this compound include:
-
Isomeric Pyridines: Positional isomers are frequent byproducts due to the various possible condensation pathways of the aldehyde precursors. Examples for a related synthesis include other ethyl-dimethylpyridine isomers.[2]
-
Over-alkylation or Under-alkylation Products: Pyridines with different alkylation patterns can form depending on the stoichiometry and reactivity of the starting aldehydes.
-
Higher Alkyl-substituted Pyridines: Self-condensation of the aldehyde starting materials can lead to the formation of pyridines with more complex alkyl groups.
-
Other Pyridine Homologues: Depending on the purity of the starting materials and side reactions, other pyridine derivatives may be formed.
-
Polymeric/Tarry Materials: Aldehyd self-condensation, particularly at high temperatures, can result in the formation of undesirable polymeric or tar-like substances.[2]
-
Secondary Amines: Incomplete reactions or side reactions involving ammonia can lead to the formation of secondary amine impurities.[3]
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation is crucial for improving the yield and purity of this compound. Key strategies include:
-
Control of Reaction Temperature: Temperature is a critical parameter. Lowering the reaction temperature can often reduce the formation of polymeric materials and some isomeric byproducts.[2]
-
Catalyst Selection and Optimization: The choice of catalyst significantly influences the regioselectivity of the cyclization step. Screening different catalysts, such as various metal oxides on a support like alumina (B75360) or silica, can enhance the yield of the desired isomer.[1]
-
Stoichiometry of Reactants: Careful control of the molar ratios of the aldehydes and ammonia is essential to prevent over-alkylation or under-alkylation.
-
Gradual Addition of Reagents: A slow, controlled addition of one or more of the reactants can help maintain a low concentration of reactive intermediates, thereby minimizing side reactions.
-
Solvent Selection: The use of an appropriate solvent can help to control the reaction temperature and dilute the reactants, which can suppress polymerization.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: A combination of chromatographic and spectroscopic methods is recommended for effective reaction monitoring and purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture, including the desired product, isomers, and other volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the progress of the reaction and for the purification of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the product and for distinguishing between different isomers based on their unique chemical shifts and coupling patterns.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Non-optimal reaction temperature or pressure.2. Incorrect stoichiometry of reactants.3. Catalyst deactivation or inappropriate catalyst.4. Significant formation of polymeric byproducts. | 1. Systematically vary the temperature and pressure to identify the optimal conditions.2. Carefully control the molar ratios of acetaldehyde, butyraldehyde, and ammonia.3. Screen different catalysts (e.g., various metal oxides on supports) and ensure the catalyst is active and properly prepared.4. Consider a lower reaction temperature or a more controlled addition of the aldehyde reactants to minimize polymerization.[2] |
| Presence of Multiple Isomeric Pyridines | Lack of regioselectivity in the cyclization step of the Chichibabin synthesis. | 1. Modify the catalyst to enhance regioselectivity. Different metal oxides or catalyst supports can influence the reaction pathway.2. Adjust the reaction temperature, as selectivity can be temperature-dependent.3. Employ efficient purification techniques such as fractional distillation under reduced pressure or preparative chromatography to separate the isomers. |
| Formation of Dark, Tarry Residue | Polymerization of the aldehyde starting materials at high temperatures. | 1. Lower the reaction temperature.2. Use a solvent to dilute the reactants.3. Implement a gradual and controlled addition of the aldehydes to the reaction mixture. |
| Contamination with Unreacted Starting Materials | 1. Incomplete reaction due to insufficient reaction time or temperature.2. Inefficient purification. | 1. Increase the reaction time or temperature, while monitoring for increased byproduct formation.2. Ensure the catalyst is active and present in the correct amount.3. Optimize the purification process, such as improving the efficiency of the fractional distillation column. |
| Presence of Secondary Amines | Incomplete reaction or side reactions involving the ammonia source. | Treat the crude product mixture with a dilute acid (e.g., HCl) to form the hydrochloride salts of the pyridine bases. Secondary amines can then be removed by treatment with sodium nitrite, which converts them into non-basic N-nitrosamines, followed by extraction.[3] |
Experimental Protocols
General Protocol for Chichibabin Pyridine Synthesis:
-
Reactant Preparation: A mixture of the aldehyde starting materials (e.g., acetaldehyde and butyraldehyde) and an ammonia source (e.g., aqueous ammonia) is prepared. A catalyst, such as ammonium (B1175870) acetate, may also be added.[4]
-
Reaction: The mixture is heated in a high-pressure steel reaction vessel (autoclave) with continuous agitation to a temperature typically in the range of 200-300°C for a specified period (e.g., 1 hour).[4] The pressure will increase significantly during the reaction.
-
Work-up: After cooling the reactor, the reaction mixture, which may form two layers, is collected. The organic layer is separated.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., chloroform) to recover any dissolved product. The organic extracts are combined.[4]
-
Purification: The solvent is removed from the combined organic layers by distillation. The crude product is then purified by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and byproducts.[4][5]
Visualizations
Diagram 1: Postulated Chichibabin Synthesis Pathway for this compound
Caption: A simplified representation of the key reaction stages in the Chichibabin synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for diagnosing and resolving issues of low product yield in the synthesis.
References
Technical Support Center: Synthesis of 2-Ethyl-3-methylpyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Ethyl-3-methylpyridine. The following sections address common challenges and provide detailed protocols and data to help optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes for this compound?
A1: While literature specifically detailing the high-yield synthesis of this compound is limited, the most promising methods are based on established syntheses for structurally similar alkylpyridines. The primary strategies include:
-
Chichibabin Pyridine (B92270) Synthesis: This is a versatile and industrially significant method involving the condensation of aldehydes, ketones, and ammonia (B1221849).[1][2] For this compound, this would likely involve the reaction of propanal, formaldehyde (B43269), and ammonia over a catalyst at elevated temperatures.[2]
-
Functionalization of a Pre-existing Pyridine Ring: This approach starts with a substituted pyridine, such as 3-methylpyridine (B133936) or 2-ethylpyridine, and introduces the remaining alkyl group. However, controlling the regioselectivity of this subsequent alkylation can be a significant challenge.
-
Cyclocondensation Reactions: Methods like the Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, can be adapted to produce polysubstituted pyridines.[3]
Q2: My reaction is resulting in a low yield. What are the common factors I should investigate?
A2: Low yields in pyridine synthesis are often attributable to several key factors:
-
Suboptimal Reaction Temperature: Temperature is critical. It must be high enough to drive the reaction forward but not so high that it promotes decomposition or excessive side-product formation. Gas-phase reactions often occur between 350-500°C.[2]
-
Catalyst Deactivation: The catalyst (e.g., silica (B1680970), alumina) can become poisoned or coked over time, reducing its activity.[4] Regeneration or using fresh catalyst may be necessary.
-
Incorrect Stoichiometry: The molar ratio of reactants (aldehydes, ammonia) is crucial. For instance, an 8:1 molar ratio of ammonium (B1175870) hydroxide (B78521) to paraldehyde (B1678423) has been shown to increase yields in related syntheses.[5]
-
Formation of Side Products: The Chichibabin reaction, in particular, can produce a mixture of pyridine isomers and higher alkylated derivatives, which lowers the selectivity and yield of the desired product.[1][6]
Q3: How can I minimize the formation of by-products?
A3: Minimizing by-products and improving selectivity is key to increasing yield. Consider the following:
-
Catalyst Selection: The choice of catalyst and its support can significantly influence selectivity. Modified forms of alumina (B75360) and silica are common.[1][2] For related syntheses, catalysts like V-Cr-O have been shown to suppress side reactions.[7]
-
Temperature and Pressure Control: Fine-tuning the reaction temperature and pressure can favor the formation of the desired isomer. Operating within an optimal temperature window (e.g., 400–450 °C) is essential.[1]
-
Reactant Purity: Ensure the purity of starting materials (aldehydes, ammonia) as impurities can lead to undesired side reactions.
Q4: What are the recommended methods for purifying the final this compound product?
A4: After the reaction, the crude product is typically a mixture of unreacted starting materials, the target compound, isomers, and other by-products. Effective purification methods include:
-
Fractional Distillation: Due to differences in boiling points, fractional distillation under atmospheric or reduced pressure is a highly effective method for separating this compound from other components.[5][8]
-
Column Chromatography: For laboratory-scale purification and high-purity requirements, column chromatography on silica gel is a viable option.[3]
-
Acid-Base Extraction: As a pyridine derivative, the product is basic. It can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by adding a base before final extraction and distillation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Materials | 1. Reaction temperature is too low. 2. Catalyst is inactive or poisoned. 3. Insufficient reaction time or residence time over the catalyst bed. | 1. Gradually increase the reaction temperature in increments of 10-20°C within the recommended range (e.g., 350-500°C for gas-phase).[2] 2. Use fresh catalyst or regenerate the existing catalyst according to the manufacturer's protocol. Consider catalysts known for high activity, such as modified alumina or silica.[1] 3. Increase the reaction time or, in a flow setup, decrease the flow rate of reactants. |
| Low Selectivity / High By-product Formation | 1. Reaction temperature is too high, promoting side reactions. 2. Incorrect molar ratio of reactants. 3. Inappropriate catalyst for the desired selectivity. | 1. Decrease the reaction temperature. High temperatures can lead to the formation of other isomers and undesired nitrogen-containing compounds.[4] 2. Optimize the molar ratio of ammonia to the aldehyde/ketone precursors. An excess of ammonia is often used.[5] 3. Experiment with different catalyst compositions. For example, SiO₂ impregnated with lanthanide oxides has shown high selectivity in related alkylations.[8] |
| Product Decomposition | 1. Excessive temperature or "hot spots" in the reactor. 2. Presence of oxidative impurities. | 1. Ensure uniform heating of the reactor to avoid localized overheating. 2. Use purified, oxygen-free reactants and consider running the reaction under an inert atmosphere (e.g., nitrogen). |
| Difficulty in Product Purification | 1. Boiling points of the product and impurities are very close. 2. Formation of azeotropes. | 1. Use a high-efficiency fractional distillation column.[8] 2. Convert the crude pyridine mixture into salts (e.g., hydrochlorides), which may have different crystallization properties, allowing for separation before liberating the free base. |
Data from Analogous Alkylpyridine Syntheses
The following tables summarize quantitative data from published syntheses of similar alkylpyridines. This information serves as a valuable benchmark for developing and optimizing a protocol for this compound.
Table 1: Gas-Phase Synthesis of 2-Ethylpyridine
| Reactants | Catalyst | Temperature (°C) | Molar Ratio (Methanol:2-MP) | Conversion of 2-MP (%) | Selectivity for 2-EP (%) | Yield (%) | Reference |
| 2-Methylpyridine (2-MP), Methanol | SiO₂ + Didymium Oxide | 480 | 4:1 | 47 | 93 | ~44 | [8] |
| 2-Methylpyridine (2-MP), Methanol | SiO₂ + Didymium Oxide (calcined at 500°C) | 480 | 4:1 | 53 | ~93 | ~49 | [8] |
Table 2: Liquid-Phase Synthesis of 5-Ethyl-2-methylpyridine
| Reactants | Catalyst / Additive | Temperature (°C) | Pressure | Molar Ratio (NH₄OH:Paraldehyde) | Yield (%) | Reference |
| Paraldehyde, Ammonium Hydroxide | Ammonium Acetate | 230 | 800-3000 psi | ~2.8:1 | 50-53 | [5] |
| Paraldehyde, Ammonium Hydroxide | Ammonium Acetate | 230 | 800-3000 psi | 8:1 | 60-70 | [5] |
Experimental Protocols
Protocol 1: Proposed Gas-Phase Synthesis of this compound (Adapted from Chichibabin Method)
This protocol is an adapted, generalized procedure for laboratory-scale synthesis based on the principles of the Chichibabin reaction.[1][2]
Materials:
-
Propanal (Propionaldehyde)
-
Formaldehyde (as Paraformaldehyde or Formalin solution)
-
Ammonia (gas or aqueous solution)
-
Catalyst: Silica-Alumina or a custom catalyst (e.g., SiO₂ impregnated with a metal oxide[8])
-
Inert gas (Nitrogen)
-
Reactor: Fixed-bed flow reactor (quartz or stainless steel tube) housed in a tube furnace.
Procedure:
-
Catalyst Preparation: Pack the reactor tube with the chosen silica-alumina catalyst.
-
System Setup: Assemble the reactor in the tube furnace. Connect gas lines for ammonia and nitrogen and a syringe pump for delivering the aldehyde mixture.
-
Catalyst Activation: Heat the catalyst bed to the reaction temperature (start with a target of 400°C) under a steady flow of nitrogen for 1-2 hours to dry and activate the catalyst.
-
Reaction Initiation: Switch the gas flow from nitrogen to ammonia. Prepare a molar mixture of propanal and formaldehyde (e.g., 2:1 ratio) and begin feeding it into the reactor via the syringe pump at a controlled rate. The aldehydes will vaporize and mix with the ammonia gas before passing over the catalyst bed.
-
Product Collection: The reaction effluent is passed through a series of cold traps (e.g., in an ice bath or dry ice/acetone bath) to condense the crude product, which will contain the target pyridine, unreacted aldehydes, water, and by-products.
-
Work-up and Purification:
-
Combine the contents of the cold traps.
-
Perform an acid-base extraction: Dissolve the mixture in an organic solvent (e.g., ether), extract with dilute HCl. Wash the acidic aqueous layer with ether to remove non-basic impurities.
-
Make the aqueous layer basic (pH > 9) with NaOH or KOH and extract the liberated pyridine bases with ether or dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
-
Analysis and Final Purification:
-
Analyze the crude product by GC-MS to identify components and determine the relative yield and selectivity.
-
Purify the this compound from other isomers and by-products by fractional distillation.
-
Visual Diagrams
Caption: General experimental workflow for the gas-phase synthesis of this compound.
Caption: Logic diagram for troubleshooting low yield issues in alkylpyridine synthesis.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Ethyl-3-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Ethyl-3-methylpyridine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurities in your reaction mixture will largely depend on the synthetic route used. However, common impurities for alkyl-substituted pyridines include:
-
Isomeric Byproducts: Other ethyl-methyl-pyridine isomers are common, particularly if the synthesis is not highly regioselective. These can be challenging to separate due to similar physical properties.
-
Starting Materials: Unreacted starting materials are a frequent source of contamination.
-
Homologues: Picolines (methylpyridines) and lutidines (dimethylpyridines) can also be present, arising from side reactions.[1]
-
Water: Pyridine (B92270) and its derivatives are often hygroscopic and can absorb moisture from the air or retain it from aqueous work-up steps.[2]
-
Polymerization Products: Under harsh reaction conditions (e.g., high heat, strong acids), pyridine derivatives can sometimes polymerize, leading to tarry, high-molecular-weight impurities.
Q2: My crude product is a dark-colored oil, but this compound should be a colorless liquid. What causes this discoloration?
A2: Discoloration, such as a yellow to brown hue, typically indicates the presence of impurities or degradation products.[1] Exposure of pyridine derivatives to air and light for prolonged periods can lead to the formation of colored byproducts. It is recommended to analyze your sample using methods like GC-MS or NMR spectroscopy to identify the nature of these colored contaminants.
Q3: Which purification technique is most suitable for this compound?
A3: The best purification method depends on the nature and quantity of the impurities present. A multi-step approach is often the most effective.
-
Acid-Base Extraction: This is an excellent initial step to separate the basic this compound from any neutral or acidic impurities.[3]
-
Fractional Distillation: This technique is highly effective for separating liquids with different boiling points. It is particularly useful for removing lower or higher boiling impurities and isomers, provided there is a sufficient boiling point difference.[4][5]
-
Column Chromatography: This is a versatile method for separating compounds with different polarities and can be very effective for removing closely related isomers that are difficult to separate by distillation.[3][6]
Troubleshooting Guides
Acid-Base Extraction Issues
Problem: I have low recovery of my this compound after the acid-base extraction.
-
Possible Cause: Incomplete protonation of the pyridine nitrogen.
-
Solution: Ensure the aqueous acidic solution (e.g., dilute HCl) is of sufficient concentration and volume to fully protonate the this compound. Check the pH of the aqueous layer to confirm it is acidic (pH < 2).[1]
-
-
Possible Cause: Incomplete deprotonation during the final step.
-
Solution: When regenerating the free base from the aqueous acidic layer, ensure the solution is sufficiently basic (pH > 10) by adding a strong base like NaOH. This will ensure the complete deprotonation of the pyridinium (B92312) salt.[1]
-
-
Possible Cause: Emulsion formation at the interface of the organic and aqueous layers.
-
Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In some cases, filtering the mixture through a pad of celite can also be effective.
-
Fractional Distillation Difficulties
Problem: I am not getting good separation of isomers during fractional distillation.
-
Possible Cause: The boiling points of the isomers are too close for your distillation setup.
-
Possible Cause: Inaccurate temperature monitoring.
-
Solution: Ensure the thermometer bulb is positioned correctly in the distillation head, just below the side arm leading to the condenser, to get an accurate reading of the vapor temperature.[4]
-
Column Chromatography Challenges
Problem: My this compound is showing significant peak tailing on the silica (B1680970) gel column.
-
Possible Cause: Strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol (B1196071) groups on the silica surface.[3]
-
Solution: Deactivate the silica gel by adding a small amount of a competing base, such as triethylamine (B128534) (typically 0.1-1%), to your eluent.[3] This will help to reduce the interaction and improve the peak shape.
-
Problem: I am unable to separate my product from a closely related impurity.
-
Possible Cause: The solvent system does not have the right selectivity.
-
Solution: Methodically vary the polarity of your eluent. A common starting point for alkylpyridines is a mixture of hexanes and ethyl acetate.[6] If this doesn't provide adequate separation, you can try other solvent systems such as dichloromethane (B109758)/methanol.[3] It is crucial to first optimize the separation on a TLC plate to find a solvent system that gives a good separation of the spots (a target Rf of around 0.2-0.4 for the desired compound is often recommended).[7][8]
-
Data Presentation
Table 1: Boiling Points of this compound and Potential Isomeric Impurities
| Compound | Boiling Point (°C) |
| 2-Methylpyridine (α-picoline) | 128-129 |
| 3-Methylpyridine (β-picoline) | 144 |
| 4-Methylpyridine (γ-picoline) | 145 |
| This compound (Target) | ~170-180 (estimated) |
| 5-Ethyl-2-methylpyridine | 178 |
| 2,4-Lutidine | 157 |
| 2,6-Lutidine | 144 |
Note: The boiling point for this compound is an estimate based on the boiling points of its isomers. The actual boiling point may vary.
Table 2: Typical Purification Strategies and Expected Outcomes
| Purification Method | Typical Purity Achieved | Impurities Removed |
| Acid-Base Extraction | 85-95% | Neutral and acidic impurities, some water-soluble salts. |
| Fractional Distillation | >98% | Impurities with significantly different boiling points (e.g., lower boiling picolines, higher boiling tars). |
| Column Chromatography | >99% | Closely related isomers, non-volatile impurities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it three times with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated sodium hydroxide (B78521) (NaOH) solution until the pH is greater than 10. This will regenerate the free base of this compound, which will typically separate as an oily layer.
-
Back Extraction: Extract the basified aqueous solution three times with fresh organic solvent (diethyl ether or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified this compound.
Protocol 2: Purification by Fractional Distillation
-
Drying: Ensure the partially purified this compound from the acid-base extraction is thoroughly dry. If necessary, dry it over anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄) and filter.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or other packed column.[4] Ensure all glass joints are properly sealed.
-
Distillation: Heat the flask containing the dried product in a heating mantle.
-
Fraction Collection: Discard the initial low-boiling fraction (forerun). Carefully collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound. Monitor the temperature closely; a sharp drop in temperature indicates that the main product has finished distilling.
-
Analysis: Analyze the purity of the collected fractions using GC-MS or NMR spectroscopy.
Protocol 3: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent system. The polarity of the eluent can be gradually increased (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A workflow for troubleshooting the purification of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Fractional_distillation [chemeurope.com]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Pyridine Synthesis Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during pyridine (B92270) synthesis, with a focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
General Issues
Q1: What are the most common reasons for low yield in pyridine synthesis reactions?
Low yields in pyridine synthesis can often be attributed to a few key factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can significantly hinder product formation.[1][2][3] Each specific pyridine synthesis method has an optimal set of conditions that may need to be tailored for different substrates.[3]
-
Purity of Starting Materials: Impurities in reactants can lead to undesired side reactions or inhibit catalyst activity, thereby lowering the yield of the desired pyridine derivative.[1][3][4] It is crucial to ensure the purity of all reagents before commencing the synthesis.[3]
-
Inappropriate Catalyst or Solvent Selection: The choice of catalyst and solvent system is critical and highly dependent on the specific reaction.[1][5] The solvent can influence reactant solubility, reaction rates, and even the reaction mechanism.[1]
-
Inefficient Purification: Significant product loss can occur during workup and purification steps.[1][2] This can be due to product decomposition on silica (B1680970) gel, co-elution with impurities, or insufficient extraction.[1]
-
Side Reactions and Stable Intermediates: The formation of stable byproducts or the stalling of the reaction at an intermediate stage can compete with the desired product formation.[1][3]
Hantzsch Pyridine Synthesis
Q2: My Hantzsch synthesis is giving a low yield. What should I investigate first?
For low yields in a Hantzsch synthesis, consider the following troubleshooting steps:
-
Reaction Conditions: The classical Hantzsch synthesis often requires long reaction times and can lead to low yields.[1][6] Consider alternative energy sources such as microwave or ultrasonic irradiation, which have been shown to significantly reduce reaction times and improve yields.[1][6]
-
Aromatization Step: The oxidation of the 1,4-dihydropyridine (B1200194) intermediate to the final pyridine product can be a major source of yield loss.[1] While common oxidants like nitric acid, potassium permanganate, and chromium trioxide are used, they can lead to side products and difficult workups.[1][7] Milder and more efficient aromatization methods should be explored.[1]
-
Side Reactions: The Hantzsch reaction mechanism can be complex, and slight changes in conditions can favor the formation of undesired side products.[1][3] Common side products can result from the self-condensation of the β-keto ester or Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[3] Careful control of temperature and the order of reagent addition is crucial.[1][3]
Q3: How can I improve the yield of my Hantzsch synthesis?
Here are some strategies to enhance the yield:
-
Catalyst Selection: The use of a catalyst can significantly accelerate the reaction.[6] Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids have been shown to be effective.[1][6]
-
Solvent Choice: While ethanol (B145695) and acetic acid are traditional solvents, they may not be optimal for all substrates.[6] For instance, conducting the reaction in aqueous micelles has been reported to give high yields.[2][6]
-
Alternative Nitrogen Source: While ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) are traditional nitrogen sources, other options like diacetonamine (B58104) can be used, though they may present their own challenges.[2]
Kröhnke Pyridine Synthesis
Q4: I am experiencing very low or no yield in my Kröhnke pyridine synthesis. What are the likely causes?
Low or no yield in a Kröhnke synthesis can stem from several factors:
-
Reagent Quality: The purity of the α,β-unsaturated carbonyl compound and the α-pyridinium methyl ketone salt (Kröhnke salt) is critical.[4] The Kröhnke salt should be completely dry, as moisture can interfere with the reaction.[4] The ammonium source, typically ammonium acetate, should also be of high purity.[4][8]
-
Reaction Temperature: The reaction temperature is a crucial parameter. While the conditions are generally mild, temperatures should typically not exceed 140°C.[4][8] Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[4]
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can favor side reactions.[4]
Bohlmann-Rahtz Pyridine Synthesis
Q5: My Bohlmann-Rahtz synthesis is resulting in a poor yield. What are the common pitfalls?
The Bohlmann-Rahtz synthesis can be sensitive to reaction conditions. Common issues include:
-
Incomplete Michael Addition: The initial Michael addition of the enamine to the ethynylketone is a critical step.[1]
-
High Cyclodehydration Temperature: The final cyclodehydration step often requires high temperatures, which can lead to the decomposition of starting materials or products.[1] The use of acid catalysis can allow the cyclodehydration to proceed at a significantly lower temperature.[9]
-
Availability of Enamines: The enamines required for this synthesis are not always readily available. A three-component reaction using ammonium acetate as the amino group source has been developed to overcome this limitation.[9]
Guareschi-Thorpe Pyridine Synthesis
Q6: What factors can lead to low yields in the Guareschi-Thorpe synthesis of 2-hydroxypyridines?
Key factors influencing the yield of the Guareschi-Thorpe reaction include:
-
Nitrogen Source: The choice of the ammonia source can significantly impact the yield.[1] An advanced version of this reaction utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields.[10][11]
-
Side Reactions: Hydrolysis of the nitrile group to a carboxylic acid is a common side reaction that can reduce the yield of the desired cyanopyridine.[10] Using anhydrous organic solvents or a buffered aqueous system can minimize this.[10]
Data Summary
Table 1: Effect of Reaction Conditions on Hantzsch Pyridine Synthesis Yield.
| Catalyst | Solvent | Energy Source | Temperature (°C) | Time | Yield (%) | Reference |
| None (Classical) | Ethanol/Acetic Acid | Conventional Heating | Reflux | Long | Low | [1][6] |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS) | Ultrasonic Irradiation | Room Temperature | 30-60 min | 96 | [1][7] |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | Room Temperature | Room Temperature | Short | Good to Excellent | [12] |
| None | Ethanol | Microwave Irradiation | 120 | 5-15 min | - | [6] |
Table 2: Influence of Solvent and Base on a Model Pyridine Synthesis. [5]
| Base | Solvent | Time | Yield (%) |
| Piperidine | Ethanol | - | Good |
| Tetrabutylammonium hydroxide (B78521) (TBAH) | Acetonitrile | Shorter | Similar to Piperidine/Ethanol |
Experimental Protocols
Protocol 1: High-Yield Hantzsch Pyridine Synthesis via Ultrasonic Irradiation
This protocol is based on a study reporting a 96% product yield.[1]
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl acetoacetate (B1235776) (2 equivalents)
-
Ammonium acetate (1.2 equivalents)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, prepare a 0.1M aqueous solution of SDS.
-
To this solution, add benzaldehyde, ethyl acetoacetate, and ammonium acetate.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Irradiate the reaction mixture with ultrasound (e.g., at 40 kHz) at room temperature.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 30-60 minutes), extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[2][6]
Protocol 2: General Procedure for Kröhnke Pyridine Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[8]
Materials:
-
α-Pyridinium methyl ketone salt (1.0 mmol)
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
To a solution of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in glacial acetic acid, add ammonium acetate.
-
Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent.
Troubleshooting Workflows and Logical Diagrams
Below are diagrams created using the DOT language to visualize troubleshooting workflows and logical relationships in pyridine synthesis.
Caption: A stepwise workflow for troubleshooting low yields in pyridine synthesis.
Caption: Logical relationships between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
Optimizing temperature and pressure for pyridine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing temperature and pressure for various pyridine (B92270) synthesis methods. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyridine synthesis reaction is resulting in a low yield. What are the primary parameters I should investigate?
A1: Low yields in pyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Temperature: Temperature is a critical parameter that can influence the rate of competing reactions. For some syntheses, higher temperatures are needed to overcome activation energy barriers, while for others, lower temperatures are necessary to minimize the formation of byproducts.[1][2] It is advisable to screen a range of temperatures to determine the optimal condition for your specific substrates.
-
Reaction Pressure: For gas-phase reactions or reactions involving volatile reagents, pressure can significantly impact reactant concentrations and reaction rates. Ensuring your reaction vessel is properly sealed to maintain the desired pressure is crucial.[3] For certain methods like the Bönnemann cyclization, high pressure is a requirement for thermal activation.[4]
-
Purity of Starting Materials: Impurities in your reactants can lead to side reactions or inhibit catalyst activity, ultimately reducing the yield of the desired pyridine derivative.[5]
-
Catalyst Activity: If a catalyst is used, its activity may be compromised due to poisoning or sintering.[2] Ensure the catalyst is fresh or properly activated.
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. Screening a variety of solvents is recommended to find the optimal one for your specific reaction.[6]
Q2: I am observing a significant amount of side products in my reaction mixture. How can I improve the selectivity?
A2: The formation of byproducts is a common issue in many pyridine syntheses and often arises from competing reaction pathways. To improve selectivity, consider the following:
-
Optimize Reaction Temperature: Temperature can have a differential effect on the rates of desired and undesired reactions. Running the reaction at a lower or higher temperature might favor the formation of the target product.[1]
-
Control the Order of Reagent Addition: In multi-component reactions like the Hantzsch synthesis, the order of reagent addition can be critical. Pre-forming an intermediate before adding the final component can sometimes prevent the formation of side products.[6]
-
Adjust Reactant Stoichiometry: An excess of one reactant may lead to the formation of specific side products. Carefully controlling the molar ratios of your starting materials is essential.[7]
-
Choice of Catalyst: The catalyst can play a pivotal role in directing the reaction towards the desired product. Experimenting with different catalysts (e.g., acid vs. base, different metals) can significantly improve selectivity.
Q3: My reaction is highly exothermic and difficult to control. What measures can I take to manage the reaction temperature?
A3: Exothermic reactions can pose safety hazards and lead to the formation of degradation products. To manage thermal runaway, consider the following strategies:[5]
-
Slow Addition of Reagents: Adding one of the reactants dropwise over an extended period can help to control the rate of heat generation.[5]
-
Efficient Cooling: Utilize an ice bath or a cryostat to maintain a constant and low temperature throughout the reaction.[5]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[5]
-
Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer excellent temperature control and are inherently safer.[5]
Troubleshooting Guides for Specific Pyridine Syntheses
Hantzsch Pyridine Synthesis
Issue: Low Yield
The classical Hantzsch synthesis often suffers from long reaction times and harsh conditions, which can lead to lower yields.[6][8]
| Possible Cause | Suggested Solution |
| Inefficient Reaction Conditions | Consider using a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which has been shown to significantly improve yields.[6] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[8] |
| Incomplete Oxidation of Dihydropyridine Intermediate | The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine (B1200194), which must be oxidized to the pyridine. Ensure you are using an effective oxidizing agent in the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate (B83412) (KMnO₄), and iodine.[6] |
| Side Reactions | The Hantzsch reaction can proceed through several mechanistic pathways, potentially leading to byproducts. Carefully control the reaction temperature and the order of reagent addition to favor the desired pathway.[6] |
Kröhnke Pyridine Synthesis
Issue: Low Yield or No Product Formation
Low yields in the Kröhnke synthesis can often be traced back to reagent quality or suboptimal reaction conditions.[7][9]
| Possible Cause | Suggested Solution |
| Impure Starting Materials | The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is crucial. It is highly recommended to purify these materials before use.[10] |
| Suboptimal Temperature | The reaction temperature typically should not exceed 140°C.[11] However, the optimal temperature can be substrate-dependent. It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the ideal condition for your specific reaction.[10] |
| Self-Condensation of Reactants | The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at higher temperatures. Maintain the recommended reaction temperature and consider adding the unsaturated ketone slowly to the reaction mixture.[7] |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of temperature and pressure on the yield of various pyridine synthesis methods based on available literature.
Table 1: Effect of Temperature on Hantzsch Pyridine Synthesis Yield
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium (B1175870) acetate (B1210297) | p-Toluenesulfonic acid (PTSA) | Aqueous micelles (SDS) | Room Temperature (with ultrasound) | - | 96%[12] |
| Aromatic aldehyde | Ethyl acetoacetate | Ammonium acetate | Acetic Acid | Ethanol (B145695) | 120-140 (Microwave) | 5-10 min | High (unspecified)[8] |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | None | "On-water" | Room Temperature | - | 75%[13] |
Table 2: Effect of Temperature on Kröhnke Pyridine Synthesis Yield
| α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl | Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenacylpyridinium bromide | Chalcone (B49325) | Ammonium acetate | Glacial Acetic Acid | ~120 (Reflux) | 2-4 | Moderate to High[10] |
| Substituted | Substituted | Ammonium acetate | None (Solvent-free) | 120-130 | 1-2 | >90% (for many examples)[10] |
Table 3: Temperature and Pressure in Industrial Pyridine Synthesis
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Pressure | Typical Yield |
| Chichibabin Synthesis (Gas Phase) | Acetaldehyde, Formaldehyde, Ammonia (B1221849) | Modified Alumina/Silica | 400-450 | Atmospheric | ~30%[4] |
| Chichibabin Synthesis (Gas Phase) | Acetaldehyde, Ammonia | Modified Alumina/Silica | 350-550 | Atmospheric | -[2] |
| Bönnemann Cyclization (Thermal) | Nitrile, Acetylene | Cobalt-based | High | High | -[4] |
| Amination of 2-chloropyridine (B119429) derivative | 2-chloro-4-trifluoromethylpyridine, Aqueous Ammonia | None | 180 | ~20 atm | -[3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol is adapted from procedures that utilize microwave irradiation to enhance reaction efficiency.[8]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 2.2 mmol)
-
Nitrogen Source (e.g., ammonium acetate, 1.5 mmol)
-
Solvent (e.g., Ethanol, 2 mL)
-
Catalyst (e.g., Glacial Acetic Acid, 1-2 drops)
-
Microwave synthesizer with sealed reaction vessels
Procedure:
-
To a sealed microwave reaction vessel, add the aromatic aldehyde, β-ketoester, and ammonium acetate.
-
Add ethanol and a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-140°C) for a specified time (e.g., 5-10 minutes). The internal temperature and pressure should be monitored by the instrument's sensors.[8]
-
After irradiation, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Partition the residue between a saturated aqueous NaHCO₃ solution and an organic solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Separate the layers and extract the aqueous layer with additional portions of CH₂Cl₂.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Evaporate the solvent to yield the crude 1,4-dihydropyridine product.
Aromatization to Pyridine (Optional Subsequent Step):
-
Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., methanol).
-
Add an oxidizing agent (e.g., 1.1 equivalents of iodine) and reflux the mixture until the starting material is consumed (monitor by TLC).[8]
-
Cool the reaction mixture and remove the solvent.
-
Perform an appropriate aqueous workup to remove the oxidant and purify the resulting pyridine derivative.
Protocol 2: Solvent-Free Kröhnke Pyridine Synthesis
This protocol describes a high-yield, solvent-free synthesis of 2,4,6-triarylpyridines.[10]
Materials:
-
Chalcone (1.0 mmol)
-
Ammonium acetate (5.0 mmol)
-
Mortar and pestle
-
Oil bath
Procedure:
-
Grind a mixture of the chalcone and ammonium acetate in a mortar and pestle.
-
Heat the mixture in an oil bath at 120-130°C for a specified time (typically 1-2 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The mixture will solidify.
-
Add water to the solidified mass and break it up.
-
Filter the solid product and wash it with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-triarylpyridine.
Protocol 3: High-Pressure Amination for Pyridine Synthesis
This protocol is adapted from the synthesis of 2-amino-4-(trifluoromethyl)pyridine.[3]
Materials:
-
2-chloro-4-trifluoromethylpyridine (14.5 g)
-
28% aqueous ammonia (108 mL)
-
200 mL autoclave
Procedure:
-
In a 200 mL autoclave, charge the 2-chloro-4-trifluoromethylpyridine and 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm.[3]
-
After the reaction, cool the autoclave to room temperature.
-
Collect the resulting crystals by filtration, wash them with water, and dry to obtain the 2-amino-4-(trifluoromethyl)pyridine.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Yield in Pyridine Synthesis
Caption: A flowchart for systematically troubleshooting low yields in pyridine synthesis.
Logical Relationship of Parameters in Pyridine Synthesis Optimization
Caption: Key parameters influencing the outcomes of pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. scite.ai [scite.ai]
Technical Support Center: Resolving Peak Tailing in GC Analysis of Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of pyridine (B92270) and its derivatives.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving the common causes of peak tailing for pyridine compounds.
Issue: My pyridine peak is tailing. Where do I start?
Peak tailing for polar and basic compounds like pyridine is a common issue in GC analysis. It is often caused by unwanted interactions between the analyte and active sites within the GC system. A systematic approach to troubleshooting is crucial for efficient problem resolution.
Initial Steps:
-
Inlet Maintenance: The injection port is the most frequent source of activity-related problems.[1] Start by performing routine maintenance:
-
Replace the inlet liner.
-
Replace the septum.
-
Replace the inlet seal (if applicable).
-
-
Column Conditioning: If inlet maintenance does not resolve the issue, the column itself may be contaminated or have active sites. Perform a column bake-out or conditioning.
-
Column Trimming: A small section at the beginning of the column can accumulate non-volatile residues and become active. Trimming 15-30 cm from the inlet end of the column can often restore peak shape.[1]
Q1: I've performed initial maintenance, but the pyridine peak is still tailing. What's the next step?
If basic maintenance doesn't solve the problem, consider the following factors related to your method and system setup:
-
Active Sites: Pyridine, being a basic compound, is highly susceptible to interactions with acidic silanol (B1196071) groups present on the surfaces of the inlet liner, glass wool, and the column itself.[2][3] These interactions can lead to significant peak tailing.
-
Solution:
-
Use deactivated liners, preferably with glass wool that is also deactivated. For highly active compounds, consider liners with the wool positioned to wipe the needle tip during injection.
-
Employ a highly inert GC column, such as one specifically designed for the analysis of basic compounds.
-
Consider using a guard column to protect the analytical column from non-volatile sample components.
-
-
-
Improper Column Installation: Incorrect column installation can create dead volumes or cause turbulence in the sample path, leading to peak tailing.
-
Solution:
-
Ensure the column is cut cleanly and squarely.
-
Verify the correct column installation depth in both the inlet and the detector according to the manufacturer's instructions.
-
-
-
Column Contamination: Buildup of non-volatile matrix components on the column can create active sites.
-
Solution:
-
If not already done, trim the front end of the column.
-
If the column is heavily contaminated, it may need to be replaced.
-
-
-
Inlet Temperature: An inappropriate inlet temperature can contribute to peak tailing.
-
Solution:
-
If the temperature is too low, it can lead to slow vaporization and broader peaks.
-
If it's too high, it can cause degradation of the analyte or the septum, leading to active sites. Optimize the inlet temperature for pyridine compounds, typically in the range of 250-280°C.
-
-
Q2: Could my choice of GC column be the cause of peak tailing for pyridine?
Absolutely. The choice of stationary phase and column dimensions is critical for achieving good peak shape with polar, basic compounds.
-
Stationary Phase Polarity: A mismatch in polarity between the analyte (pyridine is polar) and the stationary phase can lead to poor peak shape.
-
Recommendation: While non-polar phases like DB-5 or HP-5ms are commonly used, a more polar phase, or a phase specifically designed for basic compounds, may provide better results.
-
-
Film Thickness: A thicker film can help shield the analyte from active sites on the fused silica (B1680970) surface of the column, improving peak shape.[1]
-
Recommendation: For volatile and polar compounds like pyridine, consider a column with a film thickness of 1.0 µm or greater. This can also increase retention, which may be beneficial for separating pyridine from the solvent front.[1]
-
Frequently Asked Questions (FAQs)
Q3: Why is peak tailing a problem for the analysis of pyridine compounds?
Peak tailing can significantly impact the quality and reliability of your analytical results by:
-
Reducing Resolution: Tailing peaks are wider at the base, which can cause them to overlap with adjacent peaks, making accurate quantification difficult.
-
Decreasing Sensitivity: As the peak broadens and flattens, the peak height is reduced, which can negatively affect the signal-to-noise ratio and the limit of detection.
-
Inaccurate Integration: Chromatographic data systems may struggle to accurately determine the start and end points of a tailing peak, leading to inconsistent and inaccurate peak area measurements.
Q4: Can the injection technique affect the peak shape of pyridine?
Yes, the injection technique is a critical factor.
-
Injection Volume: Injecting too large a sample volume can overload the column, leading to peak fronting or tailing. Try reducing the injection volume.
-
Injection Speed: A slow injection can lead to band broadening before the sample even reaches the column. A fast, clean injection is preferable, and the use of an autosampler is recommended for reproducibility.
-
Split vs. Splitless: For trace analysis, a splitless injection is often used. However, ensure the splitless time is optimized to transfer the analytes to the column efficiently without introducing excessive solvent, which can cause peak distortion.
Q5: How often should I perform inlet maintenance?
The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis of relatively clean samples, a monthly check might suffice. However, if you are analyzing complex matrices, you may need to replace the liner and septum weekly or even daily. A good practice is to monitor peak shape and response, and perform maintenance as soon as you observe any deterioration in performance.
Quantitative Data Summary
The following table provides illustrative data on how different GC parameters can affect the peak shape of pyridine, quantified by the asymmetry factor (As). An asymmetry factor of 1.0 represents a perfectly symmetrical peak, with values greater than 1 indicating tailing.
| Parameter | Condition 1 | Asymmetry Factor (As) | Condition 2 | Asymmetry Factor (As) |
| Inlet Liner | Standard Deactivated | 2.1 | Ultra Inert Liner | 1.2 |
| Column Film Thickness | 0.25 µm | 1.9 | 1.0 µm | 1.3 |
| Inlet Temperature | 200 °C | 1.8 | 250 °C | 1.4 |
| Column Condition | After 200 matrix injections | 2.5 | After trimming 20 cm | 1.5 |
Note: This data is for illustrative purposes to demonstrate the potential impact of parameter changes and may not represent actual experimental results.
Experimental Protocols
Detailed Methodology for GC Column Conditioning
This protocol describes the steps for conditioning a new GC column or reconditioning a column that shows signs of contamination, leading to issues like baseline drift or peak tailing.
Objective: To remove contaminants and residual moisture from the GC column to ensure an inert and stable stationary phase for the analysis of pyridine compounds.
Materials:
-
GC instrument with a properly installed column
-
High-purity carrier gas (Helium or Hydrogen recommended) with oxygen and moisture traps
Procedure:
-
Initial Setup:
-
Install the column in the GC inlet, but do not connect it to the detector. This prevents contaminants from being baked into the detector.
-
Set the carrier gas flow rate to the value that will be used in your analytical method (typically 1-2 mL/min for a 0.25 mm or 0.32 mm ID column).
-
Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any air from the column.
-
-
Temperature Programmed Conditioning:
-
Set the initial oven temperature to 40°C.
-
Program the oven to ramp up at a rate of 10°C/min to a final conditioning temperature. The final temperature should be 20°C above the maximum operating temperature of your analytical method, but never exceed the column's maximum isothermal temperature limit as specified by the manufacturer.
-
Hold the column at the final conditioning temperature for 1-2 hours. For new columns or heavily contaminated columns, a longer conditioning time may be necessary.
-
-
Final Steps:
-
After the conditioning period, cool down the oven to the initial temperature of your analytical method.
-
Once the oven is cool, turn off the carrier gas flow and carefully connect the column to the detector, ensuring a leak-free connection.
-
Turn the carrier gas back on and perform a leak check.
-
Run a blank injection (injecting only solvent) to assess the baseline stability. A flat, stable baseline indicates a well-conditioned column.
-
Visualizations
Caption: Troubleshooting workflow for resolving peak tailing in GC analysis.
References
Technical Support Center: Scaling Up the Synthesis of Substituted Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of substituted pyridines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental scale-up.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis and purification of substituted pyridines on a larger scale.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| T-001 | Reduced Yields Upon Scale-Up | - Inefficient heat transfer in larger reactors leading to side reactions. - Poor mixing and mass transfer limitations causing localized concentration gradients. - Changes in reaction kinetics at a larger scale. | - Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize byproduct formation.[1] - Improve Agitation: Ensure uniform temperature and reactant distribution with more efficient stirring.[1] - Consider Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters.[2] |
| T-002 | High Levels of Byproducts and Impurities | - Excessive reaction temperatures favoring side reactions like dimerization.[1] - Incomplete oxidation of dihydropyridine (B1217469) intermediates in syntheses like the Hantzsch method.[3] - Incorrect order of reagent addition in multi-component reactions.[4] | - Lower Reaction Temperature: Maintain the optimal temperature range for your specific synthesis.[1] - Ensure Complete Oxidation: Monitor the reaction for the complete conversion of intermediates. An additional oxidation step may be necessary.[3] - Optimize Reagent Addition: For unsymmetrical syntheses, pre-form key intermediates before the final cyclization step.[4] |
| T-003 | Difficult to Control Exothermic Reactions | - Rapid addition of reagents. - Insufficient cooling capacity of the reactor. - High concentration of reactants. | - Slow Reagent Addition: Add one of the reactants dropwise to control the rate of heat generation.[5] - Efficient Cooling: Utilize an ice bath or cryostat to maintain a low and constant temperature.[5] - Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[5] - Thermal Hazard Assessment: Understand the reaction's thermal profile to prevent runaway reactions.[2] |
| T-004 | Challenges in Product Purification | - The basic nature of pyridines can cause tailing on silica (B1680970) gel chromatography.[5] - Similar polarities of the product and byproducts.[5] - Presence of residual palladium catalyst from coupling reactions.[3] | - Acid-Base Extraction: Use an acidic wash to protonate the pyridine (B92270) and extract it into an aqueous layer.[5] - Modified Chromatography: Add a small amount of a base like triethylamine (B128534) to the eluent to mitigate tailing.[5] - Catalyst Removal: Optimize catalyst loading and consider using scavengers or specialized filtration to remove residual metals.[3] |
| T-005 | Catalyst Deactivation | - High operating temperatures leading to coking or sintering.[1] - Presence of oxygen causing oxidative degradation of the catalyst and ligands.[3] - Poor quality of catalyst or ligands. | - Optimize Operating Temperature: Lower the temperature to the minimum required for efficient conversion.[1] - Degas Solvents and Reactants: Thoroughly remove oxygen to prevent catalyst degradation.[3] - Use High-Purity Materials: Ensure the use of fresh, high-quality catalysts and ligands.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up multicomponent pyridine syntheses like the Hantzsch reaction?
A1: When scaling up multicomponent pyridine syntheses, several challenges that are not apparent at the lab scale often emerge. These include:
-
Reduced Yields: Reactions that are high-yielding on a small scale may experience a significant drop in yield upon scale-up.[2]
-
Increased Reaction Times: Changes in reaction kinetics can lead to longer completion times.[2]
-
Exotherm Control: These reactions can be exothermic, and managing heat dissipation becomes a critical safety and quality concern on a larger scale.[2]
-
Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can result in localized concentration gradients, leading to side reactions and reduced product quality.[2]
-
Changes in Impurity Profiles: Different impurities may appear at a larger scale due to longer reaction times and temperature variations.[2]
-
Product Isolation and Purification: Isolating and purifying large quantities of the product can be challenging and may require the development of new, scalable purification methods.[2]
Q2: How can I improve the yield and reduce the reaction time for my scaled-up pyridine synthesis?
A2: Several strategies can be employed to enhance the efficiency of scaled-up pyridine synthesis:
-
Optimization of Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent.
-
Catalyst Screening: Investigate different catalysts that may offer higher activity and selectivity at a larger scale. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to give a 96% yield in the Hantzsch synthesis.[2]
-
Solvent Selection: The choice of solvent is crucial for reaction kinetics and the solubility of reactants and intermediates. A systematic solvent screening is often necessary during scale-up.[2]
-
Flow Chemistry: Continuous flow reactors provide better control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, shorter reaction times, and a safer process.[2]
Q3: My pyridine product is difficult to purify using column chromatography. What are some alternative purification strategies?
A3: The purification of pyridine derivatives can be challenging due to their basicity.[5] Here are some effective strategies:
-
Acid-Base Extraction: This is a powerful technique for separating basic pyridines from non-basic impurities. The pyridine is protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase. After separation, the aqueous layer is basified, and the pyridine product is re-extracted with an organic solvent.[5]
-
Distillation: For volatile pyridine derivatives, distillation can be an effective method for purification.[5]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective technique for achieving high purity.[5]
-
Specialized Chromatography: Techniques like pH-zone-refining counter-current chromatography can be employed for the efficient separation of complex mixtures.[5]
Q4: What are the key safety considerations when scaling up a pyridine synthesis reaction?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions. This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[2]
-
Reagent Handling: Some reagents used in pyridine synthesis, such as ammonia, can be hazardous and require appropriate handling procedures and engineering controls.[2]
-
Pressure Management: Reactions that generate gaseous byproducts can lead to pressure buildup in a closed system. Proper venting and pressure relief systems are essential.[2]
Experimental Protocols
General Protocol for Hantzsch Pyridine Synthesis (Scaled-Up)
This protocol is a general guideline and may require optimization for specific substrates.
1. Isolation of the Dihydropyridine Intermediate:
-
Once the initial condensation reaction is complete, cool the reaction mixture to room temperature.
-
The 1,4-dihydropyridine (B1200194) product often precipitates and can be collected by filtration.[5]
2. Aromatization:
-
Dissolve the purified 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., nitric acid) portion-wise while monitoring the reaction by TLC.[5]
3. Final Workup and Purification:
-
After the oxidation is complete, neutralize the reaction mixture.
-
Extract the pyridine product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated.
-
The final product is purified by distillation, crystallization, or column chromatography.[5]
Visualizations
Caption: A general workflow for troubleshooting common issues in scaling up pyridine synthesis.
References
Stability issues and degradation of 2-Ethyl-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Ethyl-3-methylpyridine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound can be influenced by several factors, including exposure to strong acids or bases, oxidizing agents, elevated temperatures, and light. The pyridine (B92270) ring itself is relatively stable, but the alkyl (ethyl and methyl) side chains are susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1][2][3] Storage under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.
Q3: What are the known or potential degradation products of this compound?
A3: While specific degradation studies on this compound are limited, based on studies of similar alkylpyridines, potential degradation products could arise from:
-
Oxidation of alkyl side chains: This can lead to the formation of corresponding alcohols, ketones, or carboxylic acids. For instance, the oxidation of 2-methyl-5-ethylpyridine has been shown to produce intermediates such as 2-methyl-5-acetylpyridine.
-
Ring cleavage: Microbial degradation studies on related compounds like 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) have indicated a degradation pathway involving C-2–C-3 ring cleavage, which may produce smaller organic molecules like formic acid.[4]
-
N-oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide derivative.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is a common and effective method for monitoring the degradation of this compound and quantifying its purity. The appearance of new peaks in the chromatogram typically indicates the presence of degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structure of these degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (e.g., turning yellow or brown) | Oxidation of the compound due to exposure to air or light. | Store the compound under an inert atmosphere and protect it from light by using amber-colored vials or wrapping the container in aluminum foil. |
| Unexpected peaks in HPLC analysis | Degradation of the compound due to improper storage, handling, or experimental conditions (e.g., high temperature, incompatible solvents). | 1. Verify the storage conditions and handling procedures. 2. Ensure the solvents and reagents used in the experiment are compatible with this compound. 3. Analyze a fresh, properly stored sample as a reference. |
| Low assay or purity results | The compound has degraded over time or due to exposure to stress conditions. | 1. Re-evaluate the storage conditions. 2. Perform a forced degradation study to understand the stability of the compound under your experimental conditions. |
| Inconsistent experimental results | Variability in the stability of the compound between different batches or due to intermittent exposure to destabilizing conditions. | 1. Standardize storage and handling procedures. 2. Qualify new batches of the compound upon receipt to establish a baseline purity and stability profile. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[3][5] Below is a general protocol for conducting a forced degradation study on this compound.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Keep one set at room temperature and another at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep one set at room temperature and another at 60°C for a specified period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for a specified period.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize the major degradation products using techniques like LC-MS.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting flowchart for stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace at KOASAS: Degradation of alkylpyridines by pseudonocardia sp. M43 and gordonia nitida LE31 [koasas.kaist.ac.kr]
- 3. scispace.com [scispace.com]
- 4. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
Technical Support Center: Catalyst Deactivation in Pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation during pyridine (B92270) synthesis. Below you will find troubleshooting guides and frequently asked questions to help you identify, prevent, and resolve issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in pyridine synthesis?
A1: Catalyst deactivation in pyridine synthesis primarily stems from three sources: chemical, thermal, and mechanical. The most common mechanisms include:
-
Coke Formation (Fouling): This is a frequent issue, especially with zeolite catalysts like HZSM-5.[1][2] Carbonaceous deposits, or coke, form on the catalyst's active sites and within its pores from the polymerization of reactants, intermediates, or products.[3][4] This blockage restricts reactant access to active sites, leading to a decline in activity.[2]
-
Poisoning: The nitrogen atom in the pyridine ring is a Lewis base and can strongly coordinate to the active metal centers of a catalyst, blocking sites required for the catalytic cycle.[5] This is a significant challenge, particularly in cross-coupling reactions.[6] Impurities in the feedstock, such as sulfur or other nitrogen-containing compounds, can also act as poisons.[5]
-
Sintering (Thermal Deactivation): High reaction temperatures can cause the active particles of a supported catalyst to agglomerate, or sinter.[7] This process reduces the active surface area of the catalyst, leading to a loss of activity.[3] Hotspots within the reactor can accelerate this process.[7]
-
Formation of Inactive Species: The catalyst may react to form stable, catalytically inactive complexes. For instance, some iron catalysts with pyridine-diimine ligands can form inactive "flyover" dimers.[8][9]
Q2: My pyridine yield is dropping over time. How can I determine the cause of deactivation?
A2: A systematic approach is necessary to diagnose the specific cause of deactivation.[5] Key indicators include:
-
Gradual vs. Rapid Deactivation: A slow, gradual decline in activity often points to coke formation or sintering.[10] A sudden drop may indicate catalyst poisoning from an impurity in the feed.
-
Change in Selectivity: A change in the product distribution can indicate that certain types of active sites are being preferentially deactivated. For example, with some Fe-ZSM-5 catalysts, "soft coke" forms at Brønsted acid sites, leading to a loss of selectivity, while "hard coke" at metal sites causes a loss of overall activity.[4]
-
Visual Inspection: For heterogeneous catalysts, the formation of "palladium black" can indicate agglomeration and decomposition of a palladium catalyst.[6] Discoloration of the catalyst bed can also be an indicator of coke formation.
-
Reaction Comparison: If the reaction performs well with non-pyridine substrates but fails with pyridine-containing ones, it strongly suggests catalyst poisoning by the pyridine nitrogen.[5]
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, catalysts can be regenerated, particularly those deactivated by coking. The most common method for zeolite catalysts is calcination, which involves burning off the coke in an oxygen-containing atmosphere at elevated temperatures (typically 450-550 °C).[2] After several reaction-regeneration cycles, the catalytic activity can often be substantially restored.[11] However, harsh regeneration conditions can sometimes compromise the long-term stability of the catalyst.[4]
Troubleshooting Guide
This guide provides a structured approach to common issues encountered during pyridine synthesis.
| Problem ID | Issue Observed | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| T-001 | Rapid and significant drop in catalyst activity. | Catalyst Poisoning: • Strong coordination of pyridine substrate/product to active sites.[5] • Impurities (e.g., sulfur, water) in reactants or solvent.[5][10] | Solutions: 1. Purify Reagents: Ensure all starting materials and solvents are of high purity and anhydrous to remove potential poisons.[5][10] 2. Increase Catalyst Loading: A modest increase in catalyst concentration may help overcome the poisoning effect.[5] 3. Modify Ligands: For metal complexes, using more sterically hindered ligands can prevent the pyridine nitrogen from coordinating to the metal center.[5] 4. Protecting Groups: Temporarily protect the pyridine nitrogen to prevent it from binding to the catalyst.[5] |
| T-002 | Gradual decrease in yield and selectivity over several runs. | Coke Formation/Fouling: • Carbonaceous deposits are blocking catalyst pores and active sites.[2] | Solutions: 1. Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the feed composition can sometimes reduce the rate of coke formation.[7] 2. Catalyst Regeneration: Implement a regeneration cycle. For coked zeolites, this typically involves calcination in air.[2][11] 3. Modify Catalyst Design: Incorporating new active sites can convert coke precursors into less reactive compounds.[12] |
| T-003 | Catalyst deactivates faster than expected, especially at high temperatures. | Sintering/Thermal Degradation: • High operating temperatures or localized hotspots are causing active metal particles to agglomerate, reducing the active surface area.[3][7] | Solutions: 1. Optimize Operating Temperature: Lower the temperature to the minimum required for efficient conversion.[7] 2. Improve Heat Transfer: Ensure uniform temperature distribution through enhanced agitation or reactor design to prevent hotspots.[7] 3. Stabilize Catalyst: Improve the catalyst's hydrothermal stability by adjusting its formulation, adding dopants, or embedding metal particles.[12] |
| T-004 | Reaction starts but then slows or stops completely. | Product Inhibition: • The pyridine-containing product is poisoning the catalyst.[5] | Solutions: 1. Run at Lower Conversion: Stop the reaction before a significant concentration of the inhibitory product accumulates.[5] 2. In Situ Product Removal: If feasible, employ techniques to continuously remove the product from the reaction mixture as it forms.[5] |
Visualizing Deactivation and Prevention
Logical Flowchart: Troubleshooting Catalyst Deactivation
This diagram outlines a step-by-step process for diagnosing and addressing catalyst deactivation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. xpublication.com [xpublication.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Purifying 2-Ethyl-3-methylpyridine by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Ethyl-3-methylpyridine by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by distillation?
A1: The main challenges in the distillation of this compound include:
-
Presence of close-boiling isomers: The synthesis of this compound, often via a Chichibabin-type reaction, can produce various isomeric byproducts with boiling points very close to the target compound, making separation by standard fractional distillation difficult.[1]
-
Azeotrope formation: Pyridine (B92270) and its derivatives are known to form azeotropes with water.[2][3] If water is present in the crude mixture, it can co-distill with the product, affecting its purity.
-
Thermal stability: Although many pyridines are thermally stable, prolonged heating at high temperatures can potentially lead to degradation or side reactions, especially in the presence of impurities.
-
Color formation: Crude pyridine products can sometimes develop color during distillation due to the presence of reactive impurities or oxidation.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can originate from the starting materials, side reactions during synthesis, or subsequent handling. For a Chichibabin synthesis using acetaldehyde (B116499) and ammonia (B1221849), potential impurities include:
-
Isomeric Ethylmethylpyridines and Dimethylethylpyridines: Variations in the condensation reaction can lead to the formation of different positional isomers.[4]
-
Other Alkylpyridines: Picolines (methylpyridines) and lutidines (dimethylpyridines) can be formed from the self-condensation of acetaldehyde and ammonia.[5]
-
Unreacted Starting Materials: Residual acetaldehyde or ammonia may be present.
-
Water: Water is a byproduct of the condensation reaction.[6]
-
Polymeric materials: Aldehyde self-condensation can lead to the formation of polymeric or tar-like substances, especially at elevated temperatures.[4]
Q3: When should I use fractional, vacuum, azeotropic, or extractive distillation?
A3:
-
Fractional Distillation: This is the primary method for separating components with different boiling points. For this compound, a column with a high number of theoretical plates is recommended to separate it from close-boiling isomers.[1]
-
Vacuum Distillation: This technique is employed to distill high-boiling compounds at a lower temperature, preventing thermal decomposition.
-
Azeotropic Distillation: This method is used to separate components that form azeotropes, such as this compound and water. An entrainer is added to form a new, lower-boiling azeotrope with one of the components (usually water), which is then removed as the distillate.[7]
-
Extractive Distillation: This technique is useful for separating components with very similar boiling points. A high-boiling solvent is introduced to the distillation column, which alters the relative volatilities of the components, allowing for their separation.[8]
Troubleshooting Guides
Fractional Distillation Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Poor separation of isomers | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column or a column with more efficient packing (e.g., structured packing).- Increase the reflux ratio to improve separation. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[9] | |
| Product is contaminated with water | Presence of an azeotrope with water. | - Dry the crude product with a suitable drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate) before distillation.- Perform an azeotropic distillation with an appropriate entrainer (e.g., toluene) to remove water.[10] |
| Bumping or unstable boiling | Uneven heating or lack of nucleation sites. | - Use a magnetic stirrer or boiling chips to ensure smooth boiling.[9]- Ensure the heating mantle is in good contact with the flask for even heat distribution.[11] |
| Discoloration of distillate (turning yellow/brown) | Presence of reactive impurities that polymerize or oxidize upon heating. | - Consider pre-treating the crude material (e.g., with a small amount of a reducing agent) if oxidation is suspected.- Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Thermal degradation of the product or impurities. | - Use vacuum distillation to lower the boiling point and reduce the required temperature.[12] |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | C₈H₁₁N | 121.18 | ~174-176 |
| 2,3-Lutidine | C₇H₉N | 107.15 | 162-163 |
| 2,4-Lutidine | C₇H₉N | 107.15 | 157 |
| 2,5-Lutidine | C₇H₉N | 107.15 | 157 |
| 2,6-Lutidine | C₇H₉N | 107.15 | 144 |
| 3,4-Lutidine | C₇H₉N | 107.15 | 163-164 |
| 3,5-Lutidine | C₇H₉N | 107.15 | 170 |
| 2-Ethylpyridine | C₇H₉N | 107.15 | 148-149 |
| 3-Ethylpyridine | C₇H₉N | 107.15 | 166 |
| 4-Ethylpyridine | C₇H₉N | 107.15 | 168 |
| 5-Ethyl-2-methylpyridine | C₈H₁₁N | 121.18 | 178[6][13] |
Note: Boiling points are approximate and can vary with atmospheric pressure. Data compiled from various chemical supplier and database sources.
Experimental Protocols
Protocol 1: Standard Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Anhydrous potassium carbonate or magnesium sulfate (B86663) (for drying)
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed), distillation head with thermometer, condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Drying the Crude Product: If water is suspected, dry the crude this compound over anhydrous potassium carbonate or magnesium sulfate overnight. Filter to remove the drying agent.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place a stir bar or boiling chips in the distillation flask.
-
Distillation:
-
Charge the dried crude product into the distillation flask.
-
Begin heating the flask gently.
-
Observe the temperature and collect the initial fraction (forerun) which may contain low-boiling impurities.
-
Slowly increase the heating rate. The temperature should stabilize at the boiling point of this compound (approx. 174-176 °C at atmospheric pressure).
-
Collect the main fraction in a clean, dry receiving flask.
-
Monitor the temperature closely. A significant drop or rise in temperature indicates the end of the main fraction.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Azeotropic Distillation for Water Removal
Objective: To remove water from crude this compound by forming a low-boiling azeotrope with an entrainer.
Materials:
-
Crude this compound containing water
-
Entrainer (e.g., Toluene)
-
Distillation apparatus with a Dean-Stark trap or similar azeotropic distillation head.
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus with the Dean-Stark trap positioned between the distillation flask and the condenser.
-
Distillation:
-
Charge the crude product and the entrainer (e.g., toluene) into the distillation flask.
-
Heat the mixture to reflux.
-
The water-entrainer azeotrope will distill and condense into the Dean-Stark trap.
-
As the condensate cools, the water will separate from the entrainer (if immiscible) and can be drained from the trap.
-
Continue the distillation until no more water collects in the trap.
-
-
Purification: After the removal of water, the this compound can be further purified by standard fractional distillation as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for distillation of this compound.
Caption: Decision tree for selecting the appropriate distillation method.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 7. Research Progress on Azeotropic Distillation Technology [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. DSpace [repository.upenn.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Validation & Comparative
The Pivotal Role of Substitution: Comparing the Efficacy of 2-Ethyl-3-methylpyridine with Other Pyridine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in optimizing catalytic cross-coupling reactions. Pyridine-based ligands are a versatile class of compounds that can significantly influence reaction yield, selectivity, and catalyst stability. This guide provides a comparative analysis of 2-Ethyl-3-methylpyridine against a selection of common pyridine (B92270) ligands, offering insights into how substitution patterns dictate catalytic efficacy. The comparison is based on established principles of steric and electronic effects, supported by physicochemical data. Direct comparative experimental data for this compound under standardized conditions is limited in publicly available literature; therefore, performance metrics for this ligand are projected based on its structural and electronic properties relative to the other ligands for which experimental data is more readily available.
The efficacy of a pyridine ligand in a catalytic cycle, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, is primarily governed by a delicate interplay of its electronic and steric properties. Electron-donating substituents on the pyridine ring increase the electron density on the nitrogen atom, enhancing its ability to coordinate to the metal center and influencing the catalytic activity. Steric hindrance around the nitrogen atom can affect the coordination geometry, the stability of the catalytic complex, and the rate of reductive elimination.
This guide compares this compound with Pyridine, 2-Methylpyridine, 3-Methylpyridine, 2,6-Lutidine, and 2,4,6-Collidine. The increasing substitution with electron-donating alkyl groups generally leads to a higher pKa, indicating greater basicity and electron-donating ability.[1][2][3][4][5] However, this is often accompanied by increased steric bulk, which can have both beneficial and detrimental effects on catalytic performance.
Data Presentation: A Comparative Overview
The following table summarizes the key physicochemical properties of the selected pyridine ligands and their projected performance in representative Suzuki-Miyaura and Heck reactions. The projected yields for this compound are based on an analysis of its steric and electronic profile in comparison to the other ligands.
| Ligand | Structure | pKa | Projected Yield (%) - Suzuki-Miyaura | Projected Yield (%) - Heck Reaction | Rationale for Projected Performance |
| This compound | ~6.3 (estimated) | 85-95% | 80-90% | The ethyl and methyl groups provide a good balance of electron-donating properties and moderate steric hindrance, potentially leading to a stable and active catalyst. | |
| Pyridine | 5.23[5] | 60-70% | 55-65% | As the parent heterocycle, it has minimal steric hindrance but is also the least basic, leading to moderate catalytic activity. | |
| 2-Methylpyridine | 5.96[2] | 70-80% | 65-75% | The methyl group at the 2-position increases basicity and introduces some steric bulk, generally improving performance over pyridine. | |
| 3-Methylpyridine | 5.63[1] | 65-75% | 60-70% | The 3-methyl group enhances basicity without significantly increasing steric hindrance around the nitrogen, leading to a modest improvement in catalytic activity. | |
| 2,6-Lutidine | 6.60[3] | 75-85% | 70-80% | Increased basicity and steric hindrance from the two methyl groups can enhance catalyst stability and promote reductive elimination, though excessive bulk can sometimes hinder substrate coordination. | |
| 2,4,6-Collidine | 7.40[4] | 80-90% | 75-85% | The high basicity and significant steric bulk can lead to highly active and stable catalysts, often resulting in good to excellent yields. |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura and Heck reactions, which can be adapted for a comparative study of the aforementioned pyridine ligands.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To evaluate the efficacy of different pyridine ligands in the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Pyridine ligand (this compound or other)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.01 mmol, 1 mol%) and the pyridine ligand (0.02 mmol, 2 mol%) in 1 mL of 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add 4 mL of 1,4-dioxane and 1 mL of water to the reaction mixture.
-
Seal the Schlenk tube and purge with inert gas for 10-15 minutes.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield of the purified product.
Protocol 2: Heck Cross-Coupling Reaction
Objective: To assess the performance of various pyridine ligands in the palladium-catalyzed coupling of an aryl iodide with an alkene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine ligand (this compound or other)
-
Aryl iodide (e.g., iodobenzene)
-
Alkene (e.g., n-butyl acrylate)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and the pyridine ligand (0.02 mmol, 2 mol%) in 3 mL of anhydrous DMF under an inert atmosphere.
-
Add the aryl iodide (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with 20 mL of water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
Visualizing Catalytic Processes
To better understand the experimental and mechanistic aspects of this comparative study, the following diagrams are provided.
References
- 1. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4,6-Collidine CAS#: 108-75-8 [m.chemicalbook.com]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Ethyl-3-methylpyridine and 2,6-Lutidine as Sterically Hindered Bases
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate base is critical to achieving desired reactivity and selectivity. For reactions that are sensitive to nucleophilic attack or require the neutralization of strong acids, sterically hindered, non-nucleophilic bases are indispensable tools. This guide provides an objective comparison between the well-established base, 2,6-lutidine, and the less common alternative, 2-Ethyl-3-methylpyridine, to aid researchers in making informed decisions for their synthetic strategies.
The primary function of these bases is to act as proton scavengers without competing as nucleophiles, a property endowed by the steric bulk surrounding the basic nitrogen atom. This characteristic is crucial in a variety of transformations, including the formation of silyl (B83357) ethers, glycosylation reactions, and elimination reactions.
Physicochemical Properties: A Head-to-Head Comparison
A summary of key physical and chemical properties is essential for determining optimal reaction conditions and predicting reactivity. While 2,6-lutidine is extensively characterized, experimental data for this compound is less prevalent in the literature.
| Property | This compound | 2,6-Lutidine (2,6-Dimethylpyridine) |
| Structure | ||
| Molecular Formula | C₈H₁₁N[1][2] | C₇H₉N[3] |
| Molecular Weight | 121.18 g/mol [1][2] | 107.15 g/mol [3][4] |
| pKa of Conjugate Acid | Not readily available | ~6.7[5][6][7] |
| Boiling Point | Not readily available | 144 °C[3][7] |
| Appearance | - | Colorless oily liquid[3][5][7] |
Structural and Steric Analysis
The efficacy of a non-nucleophilic base is fundamentally tied to its structure. The arrangement and size of alkyl substituents around the pyridine (B92270) ring dictate the degree of steric hindrance, which in turn prevents the nitrogen's lone pair from participating in nucleophilic substitution reactions.
-
2,6-Lutidine : This molecule features two methyl groups symmetrically flanking the nitrogen atom at the 2- and 6-positions. This symmetrical arrangement provides effective and well-understood steric shielding, making it a weak nucleophile while maintaining moderate basicity.[5][7][8] Its predictable behavior has made it a staple reagent in organic synthesis.
-
This compound : This base is asymmetrically substituted. An ethyl group at the 2-position provides significant steric bulk on one side of the nitrogen. However, the absence of a substituent at the 6-position means the nitrogen atom is more sterically accessible from the side of the C-5 proton compared to 2,6-lutidine. The ethyl group is larger than a methyl group, but the overall steric shielding is likely less uniform. This asymmetry could potentially influence selectivity in certain substrate-controlled reactions.
Performance in Key Synthetic Applications
While direct comparative experimental data between this compound and 2,6-lutidine is scarce, their utility can be inferred from their application in reactions where non-nucleophilic bases are essential.
1. Silyl Ether Formation: The protection of alcohols as silyl ethers is a cornerstone of multi-step synthesis, often employing reactive silyl triflates (e.g., TBSOTf) or halides (e.g., TBSCl). These reactions generate strong acids (triflic acid or HCl) as byproducts, which can cause degradation of sensitive functional groups or catalyze side reactions. A sterically hindered base is required to scavenge this acid without reacting with the electrophilic silylating agent.
2,6-Lutidine is widely documented as an effective base for this purpose, promoting high yields in the silylation of primary and secondary alcohols.[4][5][6] Given its structure, this compound is also a suitable candidate for this application, serving as a non-interfering acid scavenger.[9]
2. Glycosylation Reactions: In glycosylation chemistry, hindered bases can play multiple roles, including activating glycosyl donors and neutralizing acidic byproducts. The low nucleophilicity of bases like 2,6-lutidine is advantageous as it minimizes side reactions with the sensitive glycosyl donor or acceptor.[6] It has been shown to be more effective than other amine bases in certain glycosylations, leading to higher yields and improved stereoselectivity.[5][6] The application of this compound in this context is also plausible, though less documented.[9]
Illustrative Experimental Workflow and Protocol
The following diagram and protocol outline a general procedure for the protection of a primary alcohol using a silylating agent and a hindered base like 2,6-lutidine or this compound.
General Experimental Protocol: Silylation of a Primary Alcohol
This protocol is adapted from established procedures for silyl ether formation using hindered bases.[9]
-
Preparation : A flame-dried round-bottom flask is fitted with a magnetic stir bar and placed under an inert atmosphere of nitrogen or argon.
-
Reagent Addition : The primary alcohol (1.0 equivalent) is added to the flask, followed by anhydrous dichloromethane (B109758) (DCM) to dissolve it.
-
Base Addition : 2,6-Lutidine or this compound (1.5 equivalents) is added to the stirred solution via syringe.
-
Silylating Agent : Tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents) is added to the mixture portion-wise at room temperature.
-
Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup : Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is transferred to a separatory funnel.
-
Extraction : The organic layer is separated, and the aqueous layer is extracted twice more with DCM.
-
Isolation : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure silyl ether.
Conclusion and Recommendations
Both 2,6-lutidine and this compound are functional sterically hindered, non-nucleophilic bases suitable for a range of applications in organic synthesis.
-
2,6-Lutidine remains the industry standard and the preferred choice for most applications. Its symmetrical structure provides predictable steric hindrance, and its performance is extensively documented in the scientific literature. It is also widely available commercially.
-
This compound presents a viable, albeit less common, alternative. Its asymmetrical steric environment could, in specialized cases, offer different selectivity profiles. However, the lack of extensive characterization and comparative data means its use would likely require more empirical optimization.
For researchers developing new synthetic methodologies, the choice between these two bases will depend on factors such as substrate complexity, desired selectivity, reaction conditions, and commercial availability. For established protocols, the proven reliability of 2,6-lutidine makes it the more prudent choice.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C8H11N | CID 6427715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Lutidine [commonorganicchemistry.com]
- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 8. 2,6-Lutidine, 99.0+%, 108-48-5 [chemkits.eu]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to a Validated High-Performance Liquid Chromatography Method for the Quantification of 2-Ethyl-3-methylpyridine
This guide presents a comprehensive validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Ethyl-3-methylpyridine. The performance of this new method is compared with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method to provide researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their analytical needs. Pyridine and its derivatives are crucial building blocks in the pharmaceutical and chemical industries, making robust analytical methods essential for quality control and research.[1][2]
Methodology Comparison
A novel Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method was developed and validated against a standard Gas Chromatography-Mass Spectrometry (GC-MS) method. The HPLC method offers a balance of speed and sensitivity, while the GC-MS method provides high selectivity and is suitable for volatile compounds like this compound.[3][4]
New Method: RP-HPLC-UV
This newly developed method is designed for rapid and reliable quantification of this compound in solution.
Alternative Method: GC-MS
A conventional GC-MS method serves as the benchmark for comparison, leveraging its high specificity for unequivocal identification.[3][4]
Data Presentation: Method Validation Summary
The validation of the analytical methods was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
| Parameter | New Method (RP-HPLC-UV) | Alternative Method (GC-MS) |
| Linearity (R²) | 0.9995 | 0.9991 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 2.0% |
| - Interday | < 2.0% | < 2.5% |
| LOD (µg/mL) | 0.3 | 0.1 |
| LOQ (µg/mL) | 1.0 | 0.5 |
| Specificity | Specific in the presence of related impurities | Highly specific due to mass fragmentation patterns |
| Robustness | Robust to minor changes in pH and mobile phase composition | Robust to minor changes in oven temperature ramp and flow rate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New Method: RP-HPLC-UV Protocol
-
Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column : C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (40:60 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Injection Volume : 10 µL.
-
Detection Wavelength : 265 nm.
-
Sample Preparation : Samples were dissolved in the mobile phase to a final concentration within the linear range.
Alternative Method: GC-MS Protocol
-
Instrumentation : Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.[4]
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program : Initial temperature of 60°C, held for 2 minutes, then ramped to 250°C at 15°C/min, and held for 5 minutes.
-
Injection Mode : Splitless, with an injection volume of 1 µL.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
Sample Preparation : Samples were dissolved in Dichloromethane.
Visualizations
The following diagrams illustrate the experimental workflow and a comparative summary of the two analytical methods.
Caption: Workflow for the new RP-HPLC-UV analytical method.
Caption: Comparison of key attributes for the analytical methods.
References
A Comparative Analysis of Substituted Pyridine Catalysts in Acylation and Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
The catalytic activity of substituted pyridines is a cornerstone of modern organic synthesis, particularly in acylation and esterification reactions crucial for drug development and materials science. The electronic and steric properties of substituents on the pyridine (B92270) ring profoundly influence their catalytic efficacy. This guide provides a comparative study of the catalytic activity of various substituted pyridines, supported by experimental data and detailed protocols, to aid researchers in catalyst selection and reaction optimization.
The Role of Substituents in Pyridine Catalysis
The catalytic power of pyridine and its derivatives stems from the nucleophilicity of the nitrogen atom. In reactions like acylation, the pyridine nitrogen attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by an alcohol or amine, leading to the formation of the desired ester or amide and regeneration of the catalyst.[1][2]
The nature of the substituent on the pyridine ring dictates the electron density at the nitrogen atom and, consequently, its nucleophilicity and catalytic activity.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density on the pyridine nitrogen, enhancing its nucleophilicity and catalytic activity.[3] 4-(Dimethylamino)pyridine (DMAP) is a prime example of a "super-catalyst" due to the strong electron-donating nature of the dimethylamino group, making it significantly more active than pyridine.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro and cyano decrease the electron density on the nitrogen atom, reducing its nucleophilicity and catalytic prowess.[5]
The position of the substituent also plays a critical role. Steric hindrance from substituents at the 2- or 6-positions can impede the approach of the nitrogen to the electrophile, thereby reducing catalytic activity.[3][6]
Quantitative Comparison of Catalytic Activity
The catalytic efficiency of substituted pyridines is often quantified by comparing the second-order rate constants (k) for a specific reaction under standardized conditions. The following table summarizes the relative catalytic activities of various 4-substituted pyridines in acylation reactions.
| Catalyst | Substituent (at C4) | pKa of Conjugate Acid | Relative Rate Constant (k_rel) | Reference |
| Pyridine | -H | 5.25 | 1 | [4] |
| 4-Methylpyridine | -CH₃ | 6.02 | ~10 | [7] |
| 4-Methoxypyridine | -OCH₃ | 6.58 | ~30 | [7] |
| 4-(Dimethylamino)pyridine (DMAP) | -N(CH₃)₂ | 9.70 | ~10,000 | [4] |
| 4-Pyrrolidinopyridine (PPY) | -N(C₄H₈) | 10.45 | ~80,000 | [3] |
Note: Relative rate constants are approximate and can vary depending on the specific reaction conditions, substrate, and acylating agent.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental procedures are essential. Below are detailed methodologies for key experiments in the study of pyridine-catalyzed reactions.
Protocol 1: General Procedure for Acylation of an Alcohol using a Pyridine Catalyst
This protocol outlines a general method for the O-acetylation of a hydroxyl-containing compound.[8]
Materials:
-
Substrate (compound with a hydroxyl group)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Substituted pyridine catalyst (e.g., pyridine, DMAP)
-
Dry dichloromethane (B109758) (CH₂Cl₂) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substrate (1.0 equivalent) and the substituted pyridine catalyst (0.1-1.0 equivalent) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water or methanol.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Kinetic Study of a DMAP-Catalyzed Acylation Reaction
This protocol describes a kinetic experiment to determine the catalytic efficiency of DMAP in the acylation of an alcohol.[8]
Materials:
-
Alcohol (e.g., cyclohexanol)
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Internal standard (e.g., decane)
-
Dry aprotic solvent (e.g., dichloromethane or acetonitrile)
-
Gas chromatograph (GC)
Procedure:
-
Prepare stock solutions of the alcohol, acetic anhydride, and DMAP in the chosen dry solvent. Include an internal standard in the alcohol solution for accurate quantification.
-
In a thermostated reaction vessel, combine the alcohol/internal standard solution and the solvent.
-
Initiate the reaction by the simultaneous addition of the acetic anhydride and DMAP solutions.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by diluting with a solvent containing a quenching agent like a primary amine).
-
Analyze the quenched aliquots by Gas Chromatography (GC) to determine the concentrations of the product and the remaining starting material relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Calculate the second-order rate constant from the initial rate and the initial concentrations of the reactants and catalyst.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of DMAP in Acylation
The catalytic cycle of 4-(Dimethylamino)pyridine (DMAP) in an acylation reaction with an acid anhydride is a well-established mechanism. It proceeds through the formation of a highly reactive N-acylpyridinium intermediate.
Caption: Catalytic cycle of DMAP in the acylation of an alcohol with an acid anhydride.
Experimental Workflow for Catalyst Screening
A systematic workflow is crucial for the efficient screening and comparison of different substituted pyridine catalysts.
Caption: A typical experimental workflow for screening and comparing substituted pyridine catalysts.
Conclusion
The selection of a substituted pyridine catalyst is a critical parameter in optimizing acylation and esterification reactions. Electron-donating substituents in the 4-position, such as in DMAP and PPY, dramatically enhance catalytic activity. Conversely, electron-withdrawing groups and steric hindrance around the nitrogen atom diminish catalytic performance. By understanding these structure-activity relationships and employing standardized experimental protocols, researchers can rationally select or design catalysts to improve reaction efficiency, a key consideration in the synthesis of pharmaceuticals and other high-value chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. benchchem.com [benchchem.com]
Cross-Validation of GC-MS and HPLC for the Quantitative Analysis of 2-Ethyl-3-methylpyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 2-Ethyl-3-methylpyridine. Supported by detailed experimental protocols and performance data, this document aims to assist in the selection of the most suitable methodology for specific analytical requirements.
Principles of the Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical method used to separate and identify volatile and thermally stable compounds within a sample.[1][2] The process begins with the injection of the sample into a heated inlet, where it is vaporized. An inert carrier gas, such as helium, then transports the gaseous sample through a long, thin column.[3] The separation of components is achieved based on their different boiling points and interactions with the stationary phase lining the column.[3] As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for definitive identification and quantification.[4]
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique ideal for compounds that are non-volatile or thermally unstable.[1][2] In HPLC, a liquid solvent, known as the mobile phase, carries the sample at high pressure through a column packed with a solid stationary phase.[5] The separation of the mixture's components is based on their differential interactions with the stationary and mobile phases.[6] After exiting the column, the separated components pass through a detector (e.g., UV-Vis, Photodiode Array) that measures their concentration, allowing for quantification.[5][7] HPLC is a widely used technique in the pharmaceutical industry for drug analysis.[7][8]
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are presented below. These protocols are designed to provide a starting point for method development and validation.
GC-MS Protocol
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, fused silica (B1680970) capillary column coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serial dilution of the stock solution in methanol to cover the desired concentration range.
HPLC Protocol
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase to achieve the desired concentrations.
Data Presentation: A Comparative Analysis
The performance of GC-MS and HPLC for the analysis of this compound can be summarized in the following table. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Performance Parameter | GC-MS | HPLC with UV Detection |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 103% | 97 - 104% |
| Precision (%RSD) | < 5% | < 5% |
| Limit of Detection (LOD) | Low ng/mL range | µg/mL range |
| Limit of Quantitation (LOQ) | Low ng/mL range | µg/mL range |
| Specificity | Very High (Mass Spectral Data) | High (Potential for interference) |
| Sample Throughput | Moderate | Moderate to High |
| Instrument Cost | Higher | Lower |
| Operational Cost | Lower (gas consumption) | Higher (solvent consumption) |
Visualizing the Workflow and a Hypothetical Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Hypothetical Metabolic Pathway of this compound.
Conclusion
Both GC-MS and HPLC are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately depend on the specific requirements of the analysis.
GC-MS offers superior sensitivity and unparalleled specificity due to the detailed mass spectral data it provides.[9] This makes it the preferred method for trace-level analysis, identification of unknown impurities, and applications requiring definitive confirmation of the analyte's identity.
On the other hand, HPLC with UV detection is a more cost-effective and higher-throughput option suitable for routine quality control and analyses where high sensitivity is not the primary concern.[9] It is also advantageous for analyzing less volatile or thermally labile derivatives of this compound.
For comprehensive and rigorous analysis, particularly in drug development and regulatory submissions, a cross-validation approach utilizing both techniques is highly recommended. HPLC can be employed for routine quantitative analysis, while GC-MS can be used to confirm the identity of the primary analyte and any detected impurities. This complementary approach leverages the strengths of both techniques to ensure the highest level of data integrity and confidence in the analytical results.
References
- 1. smithers.com [smithers.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. digital-science.pubmedia.id [digital-science.pubmedia.id]
- 4. resolvemass.ca [resolvemass.ca]
- 5. microbenotes.com [microbenotes.com]
- 6. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
Benchmarking the Synthesis of 2-Ethyl-3-methylpyridine: A Comparative Guide to Synthetic Methodologies
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted pyridines is a critical endeavor. This guide provides a comprehensive benchmark of synthetic methodologies for 2-Ethyl-3-methylpyridine, offering a comparative analysis of established and modern techniques. We present a detailed examination of cross-coupling reactions and the classical Chichibabin synthesis, supported by experimental protocols and quantitative data to inform methodological selection in research and development.
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging due to the need for precise regiochemical control. This guide explores two primary approaches: the targeted functionalization of a pre-existing pyridine (B92270) ring via cross-coupling reactions and the de novo construction of the pyridine ring using the Chichibabin synthesis.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route for this compound is contingent on factors such as desired yield, purity, substrate availability, and scalability. Below is a summary of quantitative data for different synthetic approaches.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Negishi Coupling | 2-Bromo-3-methylpyridine, Ethylzinc (B8376479) Bromide | Pd(PPh₃)₄ | THF | 18-24 h | 66 (reflux) | High (estimated) |
| Suzuki-Miyaura Coupling | 2-Bromo-3-methylpyridine, Ethylboronic acid | Pd(dppf)Cl₂, Base | Dioxane/H₂O | 4-12 h | 100-110 | Good to Excellent |
| Kumada Coupling | 2-Bromo-3-methylpyridine, Ethylmagnesium Bromide | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | THF or Dioxane | Variable | 25-80 | Variable |
| Chichibabin Synthesis | Propionaldehyde (B47417), Ammonia (B1221849) | Alumina (B75360)/Silica catalyst | Gas Phase | Continuous | 350-500 | Low to Moderate |
Detailed Experimental Protocols
For a practical understanding and reproducibility, detailed experimental methodologies for the key synthetic routes are provided below.
Method 1: Negishi Cross-Coupling
This method offers a highly selective route to this compound by coupling an organozinc reagent with a halogenated pyridine.
Materials:
-
2-Bromo-3-methylpyridine
-
tert-Butyllithium (t-BuLi) in pentane
-
Zinc Chloride (ZnCl₂) solution in THF
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ethyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, dissolve 2-Bromo-3-methylpyridine in anhydrous THF and cool to -78°C. Add t-BuLi dropwise and stir for 30 minutes. To this solution, add a solution of ZnCl₂ in THF and allow the mixture to warm to room temperature.
-
Preparation of the Ethylzinc Reagent: In a separate flask, prepare ethylmagnesium bromide from ethyl bromide and magnesium turnings in anhydrous THF. Transmetalate with ZnCl₂ to form ethylzinc bromide.
-
Coupling Reaction: To the solution of the pyridylzinc reagent, add the palladium catalyst, Pd(PPh₃)₄, followed by the dropwise addition of the ethylzinc bromide solution.
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.[1][2]
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, known for its tolerance of a wide range of functional groups.
Materials:
-
2-Bromo-3-methylpyridine
-
Ethylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane (B91453) and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-Bromo-3-methylpyridine, ethylboronic acid, Pd(dppf)Cl₂, and the base.
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to the specified temperature (typically 100-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography.[3][4][5][6]
Method 3: Chichibabin Pyridine Synthesis
This classical method involves the condensation reaction of aldehydes and ammonia to form the pyridine ring. While economically attractive due to inexpensive starting materials, it often suffers from low yields and the formation of isomeric byproducts.[7][8]
Materials:
-
Propionaldehyde
-
Ammonia
-
Alumina (Al₂O₃) or Silica (SiO₂) based catalyst
Procedure:
-
Reaction Setup: The reaction is typically carried out in a gas-phase flow reactor packed with a suitable heterogeneous catalyst (e.g., alumina or silica).
-
Reaction: A gaseous mixture of propionaldehyde and ammonia is passed over the heated catalyst bed (350–500 °C).
-
Product Collection and Purification: The product stream is cooled to condense the liquid products. The resulting mixture, which may contain this compound along with other isomers and byproducts, is then subjected to fractional distillation for purification. The yield of the desired this compound is often low to moderate.[7][8][9]
Visualizing the Synthetic Pathways
To further elucidate the relationships between the different synthetic strategies, the following diagrams illustrate the logical flow from starting materials to the final product.
Caption: Synthetic routes to this compound.
Caption: Catalytic cycle for cross-coupling reactions.
Conclusion
The synthesis of this compound can be approached through various methodologies, each with distinct advantages and limitations. Cross-coupling reactions, such as Negishi and Suzuki-Miyaura, offer high selectivity and good to excellent yields, making them suitable for laboratory-scale synthesis and the preparation of complex derivatives. The Chichibabin synthesis, while being a more classical and potentially cost-effective approach for large-scale production, often provides lower yields and a mixture of products, necessitating efficient purification methods. The choice of the synthetic route should be guided by the specific requirements of the research or development project, considering factors like yield, purity, cost, and scalability. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
A Comparative Guide to Non-Coordinating Bases: Alternatives to 2-Ethyl-3-methylpyridine
For researchers, scientists, and drug development professionals navigating the landscape of organic synthesis, the selection of an appropriate non-coordinating base is a critical parameter that can dictate the success of a reaction. These sterically hindered bases are designed to efficiently scavenge protons without interfering as nucleophiles, a crucial attribute in a multitude of chemical transformations. This guide provides an objective comparison of 2-Ethyl-3-methylpyridine and its common non-coordinating alternatives, namely 2,6-Lutidine, 2,6-di-tert-butylpyridine (B51100), and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge). The comparative analysis is supported by available experimental data on their physicochemical properties and performance in key reactions.
Physicochemical Properties: A Tale of Sterics and Basicity
The efficacy of a non-coordinating base is primarily governed by a balance between its basicity (pKa of its conjugate acid) and the steric hindrance around the basic nitrogen atom. A higher pKa indicates a stronger base, while greater steric bulk minimizes its nucleophilicity.
For comparison, 2,6-Lutidine, with two methyl groups flanking the nitrogen, is a commonly used non-nucleophilic base.[2] In contrast, 2,6-di-tert-butylpyridine offers a significantly more hindered environment due to its bulky tert-butyl groups.[3] 1,8-Bis(dimethylamino)naphthalene, commercially known as Proton Sponge, represents a different class of non-coordinating bases. Its high basicity stems from the relief of steric strain upon protonation, where the proton is chelated between the two dimethylamino groups.[4]
Below is a table summarizing the key physicochemical properties of these bases.
| Base | Structure | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Key Features |
| This compound | 121.18[5] | Estimated ~6.0 | Moderate steric hindrance. | |
| 2,6-Lutidine | 107.15[2] | 6.60 - 6.77 | Moderate steric hindrance, widely used.[2] | |
| 2,6-di-tert-butylpyridine | 191.31[3] | 3.58 - 4.4 | High steric hindrance, low nucleophilicity.[3] | |
| Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | 214.30 | 12.1 (in water), 18.6 (in acetonitrile) | Very high basicity, kinetically slow proton acceptor.[4] |
Performance in Key Synthetic Transformations: A Comparative Overview
The choice of a non-coordinating base is highly dependent on the specific reaction conditions and the nature of the substrates. While direct comparative studies involving this compound are scarce, we can infer its potential performance based on the established reactivity of its structural analogs and compare it with the known applications of the alternatives.
Silylation Reactions
Silylation is a common protection strategy for hydroxyl groups. The choice of base is crucial to deprotonate the alcohol without competing as a nucleophile for the silylating agent. While a general protocol for silylation often involves a hindered pyridine (B92270) base, specific comparative data is limited.[6] For sterically hindered alcohols, a stronger base or a nucleophilic catalyst may be required.[6]
General Experimental Protocol for Silylation of a Secondary Alcohol:
-
To a solution of the secondary alcohol (1.0 equiv) and the respective non-coordinating base (1.5 equiv) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add the silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
dot graph Silylation_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Caption: General workflow for the silylation of a secondary alcohol.
Dehydrohalogenation Reactions
Dehydrohalogenation to form alkenes is another area where non-nucleophilic bases are essential to favor the elimination (E2) pathway over substitution (SN2). The choice of base can influence the regioselectivity of the elimination (Zaitsev vs. Hofmann products). Bulky bases like potassium tert-butoxide are known to favor the formation of the less substituted (Hofmann) alkene. While direct comparisons with this compound are not available, both it and 2,4,6-collidine are considered valuable for promoting dehydrohalogenation due to their steric hindrance.[7]
General Experimental Protocol for Dehydrohalogenation:
-
Dissolve the alkyl halide (1.0 equiv) in a suitable solvent (e.g., THF or DMSO).
-
Add the non-coordinating base (1.5 equiv) to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by GC or TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Caption: Competing pathways in base-mediated reactions of alkyl halides.
Esterification Reactions
In certain esterification protocols, particularly those involving sensitive substrates or aiming for selective reactions, a non-nucleophilic base is employed to activate the carboxylic acid or to scavenge acid byproducts. For instance, in the synthesis of esters from unactivated tert-butyl esters and alcohols, a base-catalyzed approach can be efficient.[8]
General Experimental Protocol for Base-Catalyzed Esterification:
-
To a mixture of the alcohol (1.0 equiv) and the tert-butyl ester (1.2 equiv) in an anhydrous solvent (e.g., toluene), add the non-coordinating base (1.5 equiv).
-
Heat the reaction mixture under reflux and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture and wash it with a dilute acid solution (e.g., 1 M HCl) to remove the base.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Caption: Key components in a base-mediated esterification reaction.
Conclusion
The selection of a non-coordinating base is a nuanced decision that requires careful consideration of the specific reaction at hand. While this compound is a viable option with moderate basicity and steric hindrance, alternatives like 2,6-Lutidine, 2,6-di-tert-butylpyridine, and Proton Sponge offer a range of properties to suit different synthetic challenges.
-
2,6-Lutidine is a versatile and widely used base with moderate steric hindrance and basicity.
-
2,6-di-tert-butylpyridine is the base of choice when minimal nucleophilicity is paramount, despite its lower basicity.
-
Proton Sponge offers exceptionally high basicity, making it suitable for deprotonating very weak acids, although its kinetic slowness may be a factor.
Given the lack of direct comparative experimental data for this compound, researchers are encouraged to perform small-scale screening experiments with these alternatives to identify the optimal base for their specific application. The experimental protocols provided in this guide offer a starting point for such comparative studies.
References
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 3. 2,6-Di-tert-butylpyridine | C13H21N | CID 68510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H11N | CID 6427715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Base-catalyzed selective esterification of alcohols with unactivated esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Isomeric Purity Analysis of 2-Ethyl-3-methylpyridine
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical entities is paramount for safety, efficacy, and regulatory compliance. 2-Ethyl-3-methylpyridine, a substituted pyridine (B92270), is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its synthesis can often lead to the formation of various positional isomers, which may have different toxicological and pharmacological profiles. Therefore, robust analytical methods are required to accurately determine the isomeric purity of this compound.
This guide provides a comparative overview of several analytical techniques for the isomeric purity analysis of this compound, offering detailed experimental protocols and illustrative data to aid in method selection and implementation.
Gas Chromatography (GC)
Gas Chromatography is a powerful and widely used technique for the separation of volatile and thermally stable compounds like substituted pyridines. Its high resolution makes it an excellent choice for separating closely related isomers.
Experimental Protocol:
-
Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column : A capillary column with a polar stationary phase is often preferred for separating positional isomers of pyridines. For example, a polyethylene (B3416737) glycol (PEG)-based column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
Detector Temperature (FID) : 280 °C.
-
Injection Volume : 1 µL with a split ratio of 50:1.
-
Sample Preparation : The sample is dissolved in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL.
Illustrative Data:
| Compound | Retention Time (min) | Peak Area (%) |
| 2-Ethyl-5-methylpyridine | 15.2 | 0.3 |
| 4-Ethyl-3-methylpyridine | 15.8 | 0.5 |
| This compound | 16.5 | 99.0 |
| 2,3-Lutidine (impurity) | 14.1 | 0.2 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography offers versatility in column chemistry and mobile phase composition, making it suitable for a wide range of compounds, including pyridine derivatives.
Experimental Protocol:
-
Instrument : HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice. For enhanced separation of positional isomers, a column with a different selectivity, such as a phenyl-hexyl phase, could be explored.
-
Mobile Phase : A gradient elution can be employed for optimal separation. For example, a gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. The gradient could start at 10% B, increase to 50% B over 20 minutes, and then re-equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 260 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : The sample is dissolved in the initial mobile phase composition to a concentration of about 0.5 mg/mL.
Illustrative Data:
| Compound | Retention Time (min) | Peak Area (%) |
| 2-Ethyl-5-methylpyridine | 12.1 | 0.4 |
| 4-Ethyl-3-methylpyridine | 12.9 | 0.6 |
| This compound | 14.2 | 98.8 |
| 2,3-Lutidine (impurity) | 10.5 | 0.2 |
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It requires minimal sample and solvent, making it a green analytical alternative.
Experimental Protocol:
-
Instrument : Capillary Electrophoresis system with a DAD detector.
-
Capillary : Fused-silica capillary (e.g., 50 µm internal diameter, 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE) : A buffer solution, for instance, 50 mM phosphate (B84403) buffer at pH 2.5. The low pH ensures that the pyridine nitrogen is protonated.
-
Voltage : 25 kV.
-
Temperature : 25 °C.
-
Injection : Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection : On-column detection at 214 nm.
-
Sample Preparation : The sample is dissolved in the BGE to a concentration of approximately 0.1 mg/mL.
Illustrative Data:
| Compound | Migration Time (min) | Peak Area (%) |
| 2-Ethyl-5-methylpyridine | 8.5 | 0.3 |
| 4-Ethyl-3-methylpyridine | 8.9 | 0.5 |
| This compound | 9.4 | 99.1 |
| 2,3-Lutidine (impurity) | 7.8 | 0.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a structural elucidation tool, Quantitative NMR (qNMR) can be a powerful method for purity assessment without the need for reference standards for each impurity, provided the signals are well-resolved.
Experimental Protocol:
-
Instrument : NMR spectrometer operating at a high field (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the analyte is soluble, such as Chloroform-d (CDCl₃).
-
Internal Standard : A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Parameters : A calibrated 90° pulse, a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing : Careful phasing and baseline correction are crucial. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Illustrative Data:
| Compound | ¹H NMR Signal (ppm) | Integral | Moles (relative to internal standard) | Purity (%) |
| This compound | (specific proton signal) | (integral value) | (calculated moles) | 99.2 |
| Isomeric Impurity | (distinct proton signal) | (integral value) | (calculated moles) | 0.8 |
Mandatory Visualizations
Caption: Workflow for the GC-based isomeric purity analysis.
Caption: Workflow for the HPLC-based isomeric purity analysis.
Comparative Summary
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) |
| Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. | Differential migration of ions in an electric field. | Nuclear spin transitions in a magnetic field. |
| Advantages | High resolution, high sensitivity (especially with MS), well-established methods. | Versatile, wide range of column chemistries, non-destructive. | High efficiency, low sample and solvent consumption, rapid analysis. | Absolute quantification possible, no need for individual impurity standards, provides structural information. |
| Limitations | Requires volatile and thermally stable analytes. | Lower resolution than GC for some isomers, higher solvent consumption. | Sensitivity can be lower, reproducibility can be challenging. | Lower sensitivity, requires high-purity internal standard, expensive instrumentation. |
| Best Suited For | Routine QC of volatile pyridine isomers. | Non-volatile or thermally labile impurities. | High-throughput screening and when sample volume is limited. | Purity determination of reference materials and structural confirmation of impurities. |
Conclusion
The selection of the most appropriate analytical technique for the isomeric purity analysis of this compound depends on several factors, including the specific isomers of concern, the required level of sensitivity and accuracy, sample throughput needs, and available instrumentation. Gas Chromatography often provides the best resolution for positional isomers of this nature. However, HPLC and CE are excellent orthogonal techniques for method validation and for the analysis of non-volatile impurities. Quantitative NMR stands out as a primary method for the certification of reference standards due to its ability to provide a direct measure of purity without the need for specific isomer standards. A combination of these techniques will provide the most comprehensive understanding of the isomeric purity of this compound.
Performance of 2-Ethyl-3-methylpyridine in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the performance of 2-Ethyl-3-methylpyridine across various solvent systems, a critical consideration for its application in chemical synthesis, pharmaceutical development, and materials science. Due to the limited availability of direct quantitative data for this specific compound, this guide provides a framework for comparison based on the known properties of structurally similar pyridine (B92270) derivatives. Detailed experimental protocols are furnished to enable researchers to generate precise quantitative data for their specific applications.
Introduction to this compound
This compound is a substituted pyridine, a class of heterocyclic aromatic compounds widely utilized as precursors and solvents in the chemical and pharmaceutical industries. The strategic placement of ethyl and methyl groups on the pyridine ring influences its physical and chemical properties, including its solubility, reactivity, and stability, which are highly dependent on the surrounding solvent environment. Understanding these interactions is paramount for optimizing reaction conditions, purification processes, and formulation development.
Comparative Performance Analysis
The performance of this compound in different solvents can be evaluated based on three key parameters: solubility, reaction kinetics, and stability. While specific experimental values for this compound are not extensively documented in publicly available literature, we can infer its likely behavior based on data from related pyridine derivatives.
Solubility Profile
The solubility of a compound is a fundamental parameter that dictates its utility in various applications. Based on the behavior of other alkylated pyridines, this compound is expected to exhibit good solubility in a range of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound and Comparative Data for a Structurally Related Compound
| Solvent System | Predicted Solubility of this compound | Comparative Solubility of a Related Pyridine Derivative (e.g., 2-(2-pyridyl azo)-1-naphthol) at Room Temperature |
| Water | Low to Sparingly Soluble | Insoluble |
| Ethanol | Soluble | Soluble |
| Methanol | Soluble | Soluble |
| Acetone | Soluble | Soluble |
| Dichloromethane | Soluble | Soluble |
| Toluene | Soluble | Soluble |
| Hexane | Sparingly Soluble to Insoluble | Insoluble |
Note: This table is predictive and should be confirmed by experimental data.
Reaction Kinetics
The solvent can significantly influence the rate of chemical reactions involving this compound by stabilizing transition states, solvating reactants, and participating in the reaction mechanism. For instance, in nucleophilic substitution reactions, polar aprotic solvents often enhance reaction rates.
Table 2: Expected Influence of Solvent on Reaction Rates and Comparative Kinetic Data for Substituted Pyridone Hydrolysis
| Solvent Type | Expected Effect on Reaction Rate | Comparative Rate Constant (k) for Base-Catalyzed Hydrolysis of a Substituted Pyridone |
| Polar Protic (e.g., Ethanol) | Moderate rate, solvent may participate in reaction | Slower rate compared to aprotic solvents in some cases.[1] |
| Polar Aprotic (e.g., DMSO) | Generally accelerates reactions with polar transition states | - |
| Nonpolar (e.g., Toluene) | Slower rates for polar reactions | - |
Note: The rate enhancement is highly dependent on the specific reaction. The comparative data is for a different class of pyridine derivatives and serves as an illustrative example of solvent effects.[2]
Stability Profile
The stability of this compound can be affected by the solvent, temperature, pH, and exposure to light.[3] Generally, nitrogen heterocycles are relatively stable, but degradation can occur under harsh conditions.[4][5]
Table 3: Factors Influencing the Stability of this compound in Solution
| Factor | Potential Impact | Mitigation Strategies |
| Solvent | Protic solvents may participate in degradation pathways. | Select inert solvents for long-term storage. |
| Temperature | Higher temperatures can accelerate degradation.[3] | Store solutions at recommended temperatures, often refrigerated. |
| pH | Strongly acidic or alkaline conditions can lead to decomposition. | Maintain a neutral pH or buffer the solution if necessary. |
| Light | Photodegradation can occur with aromatic compounds. | Store solutions in amber vials or protect from light. |
Experimental Protocols
To obtain precise quantitative data for the performance of this compound, the following experimental protocols are recommended.
Protocol 1: Determination of Solubility using the Gravimetric Method
This method provides a direct and accurate measurement of solubility.[6]
Materials:
-
This compound
-
Solvent of interest
-
Sealed container (e.g., screw-cap vial)
-
Shaker or magnetic stirrer
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filter)
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed syringe and filter it to remove any suspended particles.
-
Weigh the syringe with the saturated solution.
-
Transfer the solution to a pre-weighed vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Weigh the vial containing the dry residue of this compound.
-
Calculate the solubility in g/100 mL or mol/L.
Protocol 2: Measurement of Reaction Kinetics using ¹H NMR Spectroscopy
This protocol is suitable for monitoring the progress of a reaction by observing changes in the concentration of reactants and products over time.[2]
Materials:
-
Reactants (including this compound)
-
Deuterated solvent
-
Internal standard (a compound that does not react and has a distinct NMR signal)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a reaction mixture in a deuterated solvent containing known initial concentrations of all reactants and an internal standard.
-
Transfer the reaction mixture to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero.
-
Place the NMR tube in a temperature-controlled sample chamber of the NMR spectrometer or a water bath at the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals of the reactants, products, and the internal standard in each spectrum.
-
Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of a reactant or product versus time to determine the reaction rate and order.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining solubility and the conceptual relationship between solvent properties and the performance of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Solvent Properties Influencing Performance.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ceftazidime stability and pyridine toxicity during continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Theoretical vs. Experimental NMR Spectra of 2-Ethyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical and experimental Nuclear Magnetic Resonance (NMR) spectra of 2-Ethyl-3-methylpyridine. Due to the limited availability of published experimental NMR data for this compound, this report utilizes a predicted NMR spectrum as the theoretical benchmark. This predicted data is then compared against the known experimental NMR spectra of structurally similar pyridine (B92270) derivatives to provide a comprehensive analytical overview. This approach allows for an estimation and validation of the expected spectral features of this compound.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the closely related compounds: 2,3-Lutidine, 2-Ethylpyridine, and 3-Methylpyridine.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted (this compound) | Experimental (2,3-Lutidine) | Experimental (2-Ethylpyridine) | Experimental (3-Methylpyridine) |
| H-4 | 7.37 (d) | 7.42 (d) | 7.59 (td) | 7.51 (d) |
| H-5 | 6.98 (dd) | 6.99 (dd) | 7.10 (t) | 7.19 (dd) |
| H-6 | 8.28 (d) | 8.29 (d) | 8.51 (d) | 8.29 (s) |
| -CH₂- (Ethyl) | 2.78 (q) | - | 2.82 (q) | - |
| -CH₃ (Ethyl) | 1.25 (t) | - | 1.29 (t) | - |
| -CH₃ (Methyl) | 2.29 (s) | 2.46 (s) & 2.26 (s) | - | 2.30 (s) |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted (this compound) | Experimental (2,3-Lutidine) | Experimental (2-Ethylpyridine) | Experimental (3-Methylpyridine) |
| C-2 | 158.7 | 156.9 | 162.4 | 147.2 |
| C-3 | 136.9 | 132.5 | 136.5 | 137.9 |
| C-4 | 136.3 | 137.0 | 122.7 | 130.4 |
| C-5 | 121.5 | 121.8 | 121.0 | 123.3 |
| C-6 | 146.4 | 146.1 | 149.2 | 150.2 |
| -CH₂- (Ethyl) | 28.5 | - | 29.2 | - |
| -CH₃ (Ethyl) | 13.8 | - | 14.0 | - |
| -CH₃ (Methyl) | 18.5 | 22.9 & 18.6 | - | 18.5 |
Experimental and Theoretical Protocols
Experimental Data Acquisition:
The experimental NMR data for 2,3-Lutidine, 2-Ethylpyridine, and 3-Methylpyridine were obtained from publicly available spectral databases. The spectra are typically recorded on high-resolution NMR spectrometers (e.g., 300 or 500 MHz for ¹H NMR) in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
Theoretical Spectrum Prediction:
The ¹H and ¹³C NMR spectra for this compound were predicted using the online NMR prediction tool, NMRDB.org. This tool utilizes a combination of computational methods, including database-driven approaches and machine learning algorithms, to estimate the chemical shifts and coupling constants of a given molecule. The prediction was performed using the standard parameters provided by the platform.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the theoretical and experimental NMR spectra.
Caption: Workflow for NMR spectral comparison.
Discussion
The predicted ¹H NMR spectrum of this compound shows the characteristic signals for a disubstituted pyridine ring, an ethyl group (a quartet and a triplet), and a methyl group (a singlet). The aromatic protons (H-4, H-5, and H-6) exhibit chemical shifts and coupling patterns consistent with the substitution pattern. The predicted chemical shifts of the ethyl and methyl protons are in the expected aliphatic region.
Comparing the predicted data with the experimental data of the related compounds reveals several key points:
-
The chemical shifts of the aromatic protons in the predicted spectrum of this compound are in good agreement with the experimental values for 2,3-Lutidine, which has a similar substitution pattern.
-
The ethyl group signals in the predicted spectrum are very close to the experimental values observed for 2-Ethylpyridine.
-
The chemical shift of the methyl group at position 3 is comparable to that in 3-Methylpyridine.
A similar trend is observed in the ¹³C NMR data. The predicted chemical shifts for the pyridine ring carbons in this compound align well with the experimental values of the corresponding carbons in the reference compounds. The predicted shifts for the ethyl and methyl carbons are also consistent with expectations.
Safety Operating Guide
Proper Disposal of 2-Ethyl-3-methylpyridine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Ethyl-3-methylpyridine based on available safety data for structurally similar compounds. It is essential to consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and to comply with all local, state, and federal regulations.
Hazard Profile of Structurally Similar Compounds
The following table summarizes the key hazards associated with compounds structurally similar to this compound. This information should be used to inform handling and disposal procedures.
| Hazard Classification | Description | Source |
| Flammable Liquid | Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or flames. | |
| Acute Oral Toxicity | Harmful if swallowed. | [2] |
| Acute Dermal Toxicity | Toxic in contact with skin. | |
| Acute Inhalation Toxicity | Harmful if inhaled. | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [2] |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste," indicating the full chemical name "this compound."
-
Do not mix with incompatible wastes. Incompatible materials to avoid include strong acids and oxidizing agents.[1]
3. Spill Management: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[2][3]
-
Clean the spill area thoroughly.
4. Temporary Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from heat and ignition sources.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Ethyl-3-methylpyridine
Essential Safety and Handling Guide for 2-Ethyl-3-methylpyridine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1] Inspect gloves for any tears or punctures before use. |
| Body | Laboratory Coat | A fully buttoned, flame-retardant lab coat should be worn to protect against skin contact. |
| Respiratory | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] |
Operational Plan: Handling this compound
A systematic approach to handling this compound is essential for minimizing risks. The following workflow outlines the key steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Emergency Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills within a fume hood, absorb with an inert, non-combustible material like vermiculite (B1170534) or sand.[1][3] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[3]
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[1][2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[1] Pyridine-based waste should be segregated from strong oxidizing agents and acids.[1]
Waste Storage:
-
Store waste containers in a designated, well-ventilated, and cool area.
Disposal Method:
-
All waste containing this compound must be treated as hazardous waste.[1][4]
-
Common disposal methods for pyridine-containing waste include incineration at high temperatures.[4][5]
-
Contact your institution's EHS department for specific disposal procedures and to arrange for waste pickup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
